Tyrphostin AG 1288
Description
Tyrphostin AG 1288 is a protein tyrosine kinase inhibitor that blocks tumor necrosis factor alpha induced cytotoxicity. (NCI)
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXOYSZHUFZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397412 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-73-6 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tyrphostin AG 1288: A Technical Guide to its Mechanism of Action in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 1288 is a potent tyrosine kinase inhibitor that has demonstrated significant effects on inflammatory signaling pathways. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role in the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of TNFα-Induced ICAM-1 Expression
The primary mechanism of action of this compound is the inhibition of protein tyrosine kinases, which are critical components of intracellular signaling cascades. A key study has demonstrated that this compound effectively modulates the inflammatory response by inhibiting the TNFα-induced expression of ICAM-1 on vascular endothelial and lung epithelial cells.[1]
TNFα, a pro-inflammatory cytokine, plays a central role in initiating and amplifying inflammatory responses. One of its key functions is to upregulate the expression of adhesion molecules like ICAM-1 on the surface of endothelial and epithelial cells. This increased ICAM-1 expression facilitates the adhesion and transmigration of leukocytes from the bloodstream to the site of inflammation, a critical step in the inflammatory cascade.
This compound intervenes in this process by targeting and inhibiting the tyrosine kinase activity that is essential for the signal transduction pathway downstream of the TNFα receptor, ultimately leading to the suppression of ICAM-1 gene expression. The precise tyrosine kinase(s) targeted by AG 1288 in this pathway have not been definitively identified in the available literature, but its action clearly disrupts the signaling cascade that links TNFα stimulation to ICAM-1 upregulation.
Quantitative Data Summary
The inhibitory effect of this compound on TNFα-induced ICAM-1 expression is concentration-dependent. The following table summarizes the quantitative data from a key study by Burke-Gaffney et al. (1996).
| Cell Line | Treatment | This compound Concentration (µM) | Incubation Time (h) | Effect on TNFα-induced ICAM-1 Expression |
| EAhy926 (human vascular endothelial) | TNFα (0.1 ng/ml) | 3 - 100 | 4 | Inhibition |
| EAhy926 (human vascular endothelial) | TNFα (0.1 ng/ml) | 3 - 100 | 24 | Inhibition |
| A549 (human alveolar epithelial) | TNFα (1 ng/ml) | 3 - 100 | 4 | Inhibition |
| A549 (human alveolar epithelial) | TNFα (1 ng/ml) | 3 - 100 | 24 | Inhibition |
| HLMVEC (human lung microvascular endothelial) | TNFα | 3 - 100 | 4 and 24 | Inhibition |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Burke-Gaffney et al. (1996), which elucidated the mechanism of action of this compound.
Cell Culture
-
Cell Lines:
-
EAhy926: A human vascular endothelial cell line.
-
A549: A human alveolar epithelial cell line.
-
HLMVEC: Normal human lung microvascular endothelial cells.
-
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal calf serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
ICAM-1 Expression Assay (ELISA)
This protocol describes the measurement of ICAM-1 expression on the surface of cultured endothelial or epithelial cells.
-
Cell Seeding: Plate cells in 96-well microtiter plates and grow to confluence.
-
Treatment:
-
Pre-incubate the cell monolayers with varying concentrations of this compound (3-100 µM) or vehicle control for a specified period.
-
Stimulate the cells with TNFα (0.01-10 ng/ml) for 4 or 24 hours.
-
-
Fixation: Gently wash the monolayers and fix the cells with an appropriate fixative (e.g., paraformaldehyde).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Primary Antibody Incubation: Incubate the cells with a primary monoclonal antibody specific for human ICAM-1.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase-conjugated secondary antibody that recognizes the primary antibody.
-
Detection:
-
Wash the cells and add a substrate solution (e.g., o-phenylenediamine (B120857) dihydrochloride).
-
Stop the reaction with sulfuric acid.
-
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the amount of ICAM-1 expressed on the cell surface.
Neutrophil Adhesion Assay
This protocol assesses the functional consequence of altered ICAM-1 expression by measuring the adhesion of neutrophils to endothelial or epithelial cell monolayers.
-
Neutrophil Isolation and Labeling:
-
Isolate human neutrophils from fresh venous blood using standard density gradient centrifugation techniques.
-
Label the isolated neutrophils with a radioactive isotope, such as Indium-111 (¹¹¹In).
-
-
Cell Monolayer Preparation: Culture endothelial (EAhy926) or epithelial (A549) cells to confluence in 24-well plates.
-
Treatment: Treat the cell monolayers with TNFα in the presence or absence of this compound as described in the ICAM-1 expression assay.
-
Adhesion:
-
Wash the treated monolayers.
-
Add the ¹¹¹In-labeled neutrophils to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.
-
-
Washing: Gently wash the monolayers to remove non-adherent neutrophils.
-
Quantification:
-
Lyse the cells in the wells.
-
Measure the radioactivity in the cell lysates using a gamma counter. The amount of radioactivity is directly proportional to the number of adherent neutrophils.
-
Visualizations
Signaling Pathway Diagram
References
Tyrphostin AG 1288: A Technical Guide to Its Kinase Targets and In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1][2][3] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. While this compound is known as a potent tyrosine kinase inhibitor, publicly available data on its specific kinase selectivity profile is limited.[4][5] This guide provides an in-depth overview of its likely kinase targets based on the activity of structurally related tyrphostins, detailed experimental protocols for its characterization, and a summary of the relevant signaling pathways.
Likely Kinase Targets of this compound
Based on the known targets of other tyrphostin compounds, this compound is strongly predicted to inhibit members of the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu). Several other tyrphostins, such as AG 1478 and AG 879, have demonstrated potent inhibition of these kinases.[6][7][8]
Quantitative Data on Related Tyrphostins
To provide a comparative context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of related tyrphostins against EGFR and HER2.
| Compound | Target Kinase | IC50 | Reference |
| Tyrphostin AG 1478 | EGFR | 3 nM | [9] |
| Tyrphostin AG 490 | EGFR | 2 µM | [9] |
| Tyrphostin AG 490 | ErbB2 (HER2) | 13.5 µM | [9] |
| Tyrphostin AG 879 | HER2 | - | [7] |
Signaling Pathways
EGFR and HER2 are key components of signaling pathways that drive cell proliferation and survival. Inhibition of these receptors by compounds like this compound can block these downstream signals.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of this compound to inhibit the activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
This compound
-
Recombinant human EGFR or HER2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add the purified kinase to each well.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for EGFR Phosphorylation
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
This compound
-
Cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve the cells, then treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.
-
Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR. Subsequently, probe with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Strip the membrane and re-probe for total EGFR and a loading control to normalize the data. Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.
Conclusion
While specific quantitative data for this compound is not extensively documented in public literature, its classification as a tyrphostin strongly suggests activity against key receptor tyrosine kinases like EGFR and HER2. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the specific kinase targets and mechanism of action of this compound, thereby facilitating its evaluation as a potential therapeutic agent or research tool.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. adooq.com [adooq.com]
Tyrphostin AG 1288: A Technical Guide to its Inhibition of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 1288 is a potent inhibitor of tyrosine kinases, a class of enzymes crucial in the regulation of cellular proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many pathological conditions, including cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a signaling pathway inhibitor. This document details its known targets, presents methodologies for quantifying its inhibitory effects, and provides diagrams of the key signaling cascades it modulates. While specific inhibitory concentration (IC50) values for this compound against many common receptor tyrosine kinases are not widely published, this guide furnishes the necessary experimental protocols to determine these values empirically.
Introduction to this compound
Tyrphostins are a family of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1][2] this compound is a member of this family and has been identified as a potent inhibitor of tyrosine kinase activity.[3][4][5][6] Its mechanism of action involves competing with ATP for the binding site on the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of key signaling cascades can lead to the suppression of cell growth and induction of apoptosis in susceptible cell types.
One of the known effects of this compound is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity in vitro.[3][4][5][6] Furthermore, it is classified as an inhibitor of the c-Kit receptor tyrosine kinase.[3]
Targeted Signaling Pathways
As a broad-spectrum tyrosine kinase inhibitor, this compound is anticipated to affect multiple signaling pathways regulated by receptor tyrosine kinases (RTKs). The primary targets for such inhibitors are often members of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors disrupts downstream cascades such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell proliferation and survival.
EGFR Signaling Pathway
The EGFR signaling pathway plays a central role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers.
Caption: EGFR Signaling Pathway Inhibition by this compound.
HER2 Signaling Pathway
HER2 is a member of the ErbB family and is a key driver in a significant portion of breast and other cancers. It functions as a preferred heterodimerization partner for other ErbB receptors, leading to potent downstream signaling.
Caption: HER2 Signaling Pathway Inhibition by this compound.
PDGFR Signaling Pathway
The PDGFR signaling pathway is crucial for the development of various cell lineages and is implicated in pathological processes such as fibrosis and cancer.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Inhibition of ICAM-1 Expression
This compound has been shown to inhibit the expression of ICAM-1.[3][4][5][6] The expression of ICAM-1 can be induced by pro-inflammatory cytokines like TNFα, often through the activation of the NF-κB signaling pathway. It is plausible that this compound exerts its inhibitory effect on ICAM-1 expression by interfering with a tyrosine kinase upstream of NF-κB activation.
Caption: Proposed Mechanism of ICAM-1 Expression Inhibition.
Quantitative Data
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (µM) | Assay Type |
| EGFR | Data to be determined | e.g., HTRF Kinase Assay |
| HER2 | Data to be determined | e.g., HTRF Kinase Assay |
| PDGFRβ | Data to be determined | e.g., HTRF Kinase Assay |
| c-Kit | Data to be determined | e.g., HTRF Kinase Assay |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Receptor Status | IC50 (µM) | Assay Type |
| A431 | EGFR overexpressing | Data to be determined | MTT Assay |
| SK-BR-3 | HER2 overexpressing | Data to be determined | MTT Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data to be determined | MTT Assay |
| HUVEC | PDGFR expressing | Data to be determined | MTT Assay |
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against a specific tyrosine kinase.
Caption: Experimental Workflow for In Vitro HTRF Kinase Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Prepare solutions of the recombinant kinase, biotinylated peptide substrate, and ATP.
-
Assay Plate Preparation: Add the this compound dilutions to the wells of a low-volume 384-well plate. Include controls for 0% and 100% inhibition.
-
Kinase Reaction: Add the kinase and biotinylated substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate for a predetermined time at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a solution containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Data Acquisition and Analysis: After incubation, read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission signals and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[7][8][9][10][11]
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of a target protein in a cellular context.
Caption: Experimental Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).[12][13][14][15]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to determine the IC50 of this compound on the proliferation of adherent cell lines.
Caption: Experimental Workflow for MTT Cell Proliferation Assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the drug concentration to determine the IC50 value.[16][17][18]
Conclusion
This compound is a potent tyrosine kinase inhibitor with the potential to modulate multiple critical signaling pathways involved in cell growth and proliferation. While its precise inhibitory profile against specific kinases like EGFR, HER2, and PDGFR requires further experimental elucidation, the methodologies provided in this guide offer a robust framework for such investigations. The ability of this compound to inhibit c-Kit and ICAM-1 expression highlights its potential as a valuable research tool and a lead compound for the development of targeted therapies. Further studies are warranted to fully characterize its mechanism of action and therapeutic potential.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
The Biological Activity of Tyrphostin AG 1288: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase (PTK) inhibitors. These compounds are instrumental in studying the roles of tyrosine kinases in cellular signaling and are explored for their therapeutic potential, particularly in oncology. This compound is recognized as a potent inhibitor of tyrosine kinases, though specific quantitative data on its activity against various kinases are not extensively documented in publicly available literature. This guide synthesizes the current understanding of this compound's biological activities, including its mechanism of action, and provides detailed experimental protocols and pathway diagrams to facilitate further research.
Core Mechanism of Action
Data Presentation
Quantitative inhibitory data for this compound is not widely available in the public domain. The following tables are provided as a template for researchers to populate with their experimentally determined values. For context, illustrative data for structurally related tyrphostins are included where available, but it is crucial to note that these values are not directly representative of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound IC50 | Related Tyrphostin (Compound) | Related Tyrphostin IC50 |
| EGFR | Data not available | AG 1478 | ~3 nM[1][2] |
| HER2/ErbB2 | Data not available | AG 879 | 1 µM[3] |
| c-Kit | Data not available | - | - |
Table 2: Cell-Based Assay Data
| Assay | Cell Line | This compound IC50 | Notes |
| Inhibition of ICAM-1 Expression | Endothelial Cells | Data not available | This compound is known to inhibit ICAM-1 expression. |
| TNFα-mediated Cytotoxicity | L929 | Data not available | This compound is reported to inhibit TNFα-mediated cytotoxicity. |
| Cell Proliferation (MTT Assay) | Various Cancer Cell Lines | Data not available | To be determined experimentally. |
Signaling Pathways
This compound is predicted to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the points of inhibition within these cascades.
EGFR and HER2 Signaling Pathways
The EGFR and HER2 pathways are critical in cell growth and proliferation. As a tyrosine kinase inhibitor, this compound is expected to block the autophosphorylation of these receptors, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.
TNFα Signaling Pathway
TNFα can trigger both pro-inflammatory and apoptotic responses. This compound's inhibition of TNFα-mediated cytotoxicity suggests an interference in the apoptotic signaling cascade initiated by the TNF receptor 1 (TNFR1).
ICAM-1 Expression Pathway
The expression of ICAM-1 is induced by pro-inflammatory cytokines like TNFα, primarily through the activation of the NF-κB signaling pathway. This compound's ability to inhibit ICAM-1 expression suggests a potential modulation of this pathway.
Experimental Protocols
The following are generalized protocols for key assays to characterize the biological activity of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of this compound on the activity of a purified tyrosine kinase.
Workflow Diagram:
References
Tyrphostin AG 1288: A Modulator of ICAM-1 Expression in Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, plays a pivotal role in the inflammatory cascade. Its expression on the surface of various cell types, particularly endothelial and epithelial cells, is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This increased expression facilitates the adhesion and transmigration of leukocytes to sites of inflammation, a critical step in the immune response. The signaling pathways leading to ICAM-1 upregulation are complex and involve the activation of multiple protein tyrosine kinases. Consequently, inhibitors of these kinases present a promising therapeutic avenue for controlling inflammatory conditions. This technical guide focuses on Tyrphostin AG 1288, a potent tyrosine kinase inhibitor, and its effects on the expression of ICAM-1. We will delve into the quantitative data from key studies, provide detailed experimental protocols for replication, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The inhibitory effect of this compound on TNF-α-induced ICAM-1 expression has been evaluated in various cell lines. The data reveals a dependency on cell type, the concentration of both the stimulus (TNF-α) and the inhibitor (this compound), as well as the duration of exposure. The following tables summarize the key quantitative findings from the study by Burke-Gaffney et al. (1996).[1][2][3][4]
Table 1: Effect of this compound on TNF-α-Induced ICAM-1 Expression on EAhy926 Endothelial Cells
| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | % Inhibition of ICAM-1 Expression |
| 0.1 - 10 | 4 | 3 - 100 | Concentration-dependent reduction |
| 0.1 - 10 | 24 | 3 - 100 | Concentration-dependent increase |
Table 2: Effect of this compound on TNF-α-Induced ICAM-1 Expression on A549 Epithelial Cells
| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | % Inhibition of ICAM-1 Expression |
| 0.1 - 10 | 4 | 3 - 100 | Concentration-dependent reduction |
| 0.1 - 10 | 24 | 3 - 100 | Concentration-dependent reduction |
Table 3: Effect of this compound on TNF-α-Induced ICAM-1 Expression on Human Lung Microvascular Endothelial Cells (HLMVEC)
| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | Effect on ICAM-1 Expression |
| 0.01 | 4 | 100 | Significant inhibition (P < 0.01) |
| 0.1 | 4 | 100 | Significant inhibition (P < 0.01) |
| 0.1 | 24 | 100 | Increased expression |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on ICAM-1 expression.
Cell Culture
-
Cell Lines:
-
Human alveolar epithelial cell line (A549)
-
Human vascular endothelial cell line (EAhy926)
-
Normal human lung microvascular endothelial cells (HLMVEC)
-
-
Culture Medium:
-
For A549 and EAhy926 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
For HLMVEC: Endothelial Cell Growth Medium (EGM) supplemented with 10% FCS, and proprietary growth factors.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
ICAM-1 Expression Assay (Cell Surface ELISA)
This protocol details the measurement of ICAM-1 expression on the surface of cultured cells.
-
Materials:
-
96-well cell culture plates
-
Recombinant human TNF-α
-
This compound
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-human ICAM-1 monoclonal antibody
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG
-
Substrate: o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD)
-
Stop solution: 1 M Sulphuric acid
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates and grow to confluence.
-
Pre-incubate the confluent cell monolayers with varying concentrations of this compound (3-100 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Add TNF-α (0.01-10 ng/ml) to the wells and incubate for the desired time period (4 or 24 hours).
-
Wash the monolayers three times with PBS.
-
Fix the cells with an appropriate fixative (e.g., 1% paraformaldehyde) for 10 minutes at room temperature.
-
Wash the plates three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Incubate with the primary anti-ICAM-1 antibody (diluted in 1% BSA/PBS) for 1 hour at 37°C.
-
Wash the plates three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at 37°C.
-
Wash the plates five times with PBS.
-
Add the OPD substrate solution and incubate in the dark at room temperature until sufficient color development.
-
Stop the reaction by adding 1 M sulphuric acid.
-
Read the absorbance at 492 nm using a microplate reader.
-
Visualizations
Signaling Pathways
The upregulation of ICAM-1 expression by TNF-α is a complex process involving multiple intracellular signaling cascades. This compound, as a tyrosine kinase inhibitor, is believed to interfere with these pathways.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tyrphostin AG 1288 in TNFα Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine central to inflammatory processes, immune responses, and cell survival and apoptosis. Dysregulation of TNFα signaling is implicated in a multitude of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. A key downstream effect of TNFα signaling is the upregulation of intercellular adhesion molecule-1 (ICAM-1), which facilitates leukocyte adhesion and transmigration to sites of inflammation. The signaling cascade initiated by TNFα is complex, involving a series of protein-protein interactions and post-translational modifications, with protein tyrosine kinases (PTKs) playing a pivotal role.
Tyrphostins are a class of synthetic compounds designed as inhibitors of PTKs. Tyrphostin AG 1288, a potent tyrosine kinase inhibitor, has been shown to modulate TNFα-mediated cellular responses, particularly the expression of ICAM-1.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the role of this compound in TNFα signaling, with a focus on its impact on ICAM-1 expression. We will delve into the quantitative effects of this inhibitor, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on TNFα-Induced ICAM-1 Expression
The inhibitory and, in some contexts, stimulatory effects of this compound on TNFα-induced ICAM-1 expression have been quantitatively assessed in various cell lines. The following tables summarize the key findings from a seminal study by Burke-Gaffney and Hellewell (1996).[2][3][5]
Table 1: Effect of this compound on TNFα-Induced ICAM-1 Expression in A549 Human Alveolar Epithelial Cells [2][3][5]
| This compound Concentration (µM) | TNFα Concentration (ng/mL) | Incubation Time (hours) | % Inhibition of ICAM-1 Expression |
| 3 - 100 | 0.1 - 10 | 4 | Concentration-dependent reduction |
| 3 - 100 | 0.1 - 10 | 24 | Concentration-dependent reduction |
Table 2: Effect of this compound on TNFα-Induced ICAM-1 Expression in EAhy926 Human Vascular Endothelial Cells [2][3][5]
| This compound Concentration (µM) | TNFα Concentration (ng/mL) | Incubation Time (hours) | Effect on ICAM-1 Expression |
| 3 - 100 | 0.1 - 10 | 4 | Concentration-dependent reduction |
| 3 - 100 | 0.1 - 10 | 24 | Concentration-dependent increase |
These data highlight a cell-type and time-dependent complexity in the action of this compound, suggesting that the underlying signaling networks and potential off-target effects may vary.
Signaling Pathways
The signaling cascade initiated by TNFα binding to its receptor, TNFR1, is multifaceted, leading to the activation of several downstream pathways that culminate in the expression of inflammatory genes like ICAM1. A crucial component of this cascade is the activation of various protein tyrosine kinases. While the precise kinase directly targeted by this compound in this context has not been definitively elucidated, several non-receptor tyrosine kinases, including c-Src, and receptor tyrosine kinases like EGFR and JAK2, are known to be involved in TNFα signaling and ICAM-1 induction.[1][2][9][10][11][12][13][14][15]
Based on the available evidence, this compound likely exerts its inhibitory effect by targeting one or more of these tyrosine kinases, thereby disrupting the downstream signaling events that lead to the activation of the transcription factor NF-κB, a master regulator of ICAM1 gene expression.
Caption: TNFα signaling pathway leading to ICAM-1 expression and the putative inhibitory role of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on TNFα-induced cellular responses.
Cell Culture and Drug Treatment
Objective: To prepare cell monolayers for subsequent treatment with TNFα and this compound.
Materials:
-
Human alveolar epithelial cells (A549) or human vascular endothelial cells (EAhy926)
-
Appropriate cell culture medium (e.g., DMEM for A549, supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Recombinant human TNFα
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture A549 or EAhy926 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.
-
Prior to treatment, replace the culture medium with fresh, serum-free medium.
-
Prepare serial dilutions of this compound (e.g., 3, 10, 30, 100 µM) and TNFα (e.g., 0.1, 1, 10 ng/mL) in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
Add the desired concentrations of TNFα to the wells and incubate for the specified time period (e.g., 4 or 24 hours).
-
Following incubation, the cell culture supernatant can be collected for analysis of soluble factors, and the cell monolayer can be processed for ICAM-1 expression analysis.
ICAM-1 Cell Surface ELISA
Objective: To quantify the expression of ICAM-1 on the surface of adherent cells.[16][17][18][19][20][21]
Materials:
-
Cell monolayers in 96-well plates (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-human ICAM-1 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
After the drug treatment period, carefully aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of the primary antibody (diluted in blocking buffer) to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of ICAM-1 expressed on the cell surface.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow of the described experiments and the logical connections between the different stages of the investigation.
Caption: A streamlined workflow for investigating the effect of this compound on TNFα-induced ICAM-1 expression.
Conclusion
This compound demonstrates a significant, albeit complex, modulatory role in TNFα-induced ICAM-1 expression. Its inhibitory action, likely through the targeting of key protein tyrosine kinases in the TNFα signaling cascade, underscores the therapeutic potential of PTK inhibitors in inflammatory conditions. The provided data, signaling pathway model, and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the precise mechanism of action of this compound and to explore its utility as a pharmacological tool and potential therapeutic agent. Further studies are warranted to identify the specific tyrosine kinase(s) targeted by AG 1288 within the TNFα pathway and to elucidate the reasons for the observed cell-type and time-dependent differential effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (AG 1288) | 酪氨酸激酶抑制剂 | MCE [medchemexpress.cn]
- 9. c-Src-dependent tyrosine phosphorylation of IKKbeta is involved in tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of ICAM-1 via the JAK2/STAT3 signaling pathway in a rat model of severe acute pancreatitis-associated lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR mediates hyperlipidemia-induced renal injury via regulating inflammation and oxidative stress: the detrimental role and mechanism of EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNF-α induces upregulation of EGFR expression and signaling in human colonic myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EGFR inhibits TNF-α-mediated pathway by phosphorylating TNFR1 at tyrosine 360 and 401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Rat ICAM-1(Intercellular Adhesion Molecule-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. content.abcam.com [content.abcam.com]
Tyrphostin AG 1288: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent, synthetic tyrosine kinase inhibitor that serves as a valuable research tool for investigating cellular signaling pathways. As a member of the tyrphostin family of compounds, it is designed to compete with ATP at the catalytic site of tyrosine kinases, thereby inhibiting their activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound primarily functions as an inhibitor of the c-Kit receptor tyrosine kinase. By blocking the autophosphorylation of c-Kit, it effectively downregulates downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.
Beyond its effects on c-Kit, this compound has been demonstrated to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and to modulate cytotoxicity mediated by Tumor Necrosis Factor-alpha (TNF-α) in vitro.[1] This suggests a broader utility for this compound in studying inflammatory processes and cell adhesion.
Quantitative Data
To date, specific IC50 values for this compound against a broad panel of kinases are not widely available in the public domain. However, data for a structurally related compound, Tyrphostin AG 1296, shows an IC50 of 1.8 μM for c-Kit in Swiss 3T3 cells, providing a potential reference point for the potency of this class of inhibitors.[2] The table below will be updated as more specific quantitative data for this compound becomes available.
| Target | Inhibitor | IC50 (μM) | Cell Line |
| c-Kit | Tyrphostin AG 1296 | 1.8 | Swiss 3T3 |
Note: This table presents data for a related compound due to the current lack of specific public data for this compound. Researchers are advised to determine the IC50 of this compound for their specific kinase and cell system of interest.
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of the c-Kit signaling pathway. The following diagram illustrates the canonical c-Kit pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols for similar compounds and assays.
Inhibition of TNF-α-Induced ICAM-1 Expression in HUVECs
This protocol is adapted from the methods described by Burke-Gaffney et al. (1996) for studying the effects of tyrosine kinase inhibitors on TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs).[1][3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against ICAM-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
96-well cell culture plates
-
Western blotting apparatus
Workflow:
Procedure:
-
Cell Culture: Seed HUVECs in 96-well plates and culture until they reach confluence.
-
Pre-treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Remove the culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL (or a concentration determined to be optimal for your system). Incubate for 4 to 24 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Western Blotting:
-
Collect the cell lysates and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ICAM-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ICAM-1 signal to a loading control (e.g., GAPDH or β-actin).
TNF-α-Mediated Cytotoxicity Assay
This protocol is based on the widely used L929 fibroblast cytotoxicity assay for TNF-α.
Materials:
-
L929 murine fibroblast cell line
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant Human TNF-α
-
Actinomycin D
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control.
-
TNF-α and Actinomycin D Treatment: Prepare a solution of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in culture medium. Add this solution to the wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the protective effect.
Conclusion
This compound is a versatile research tool for the investigation of c-Kit-mediated signaling and inflammatory pathways. While a comprehensive kinase selectivity profile and specific IC50 values for this compound are still being fully elucidated, the provided protocols and pathway diagrams offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is crucial to perform appropriate control experiments and to consider potential off-target effects, especially at higher concentrations. The continued investigation of this compound will undoubtedly contribute to a deeper understanding of tyrosine kinase signaling in health and disease.
References
- 1. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG 1288: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases (PTKs). As a member of the tyrphostin family of synthetic, low molecular weight compounds, it is designed to interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making these enzymes a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.
Discovery and Core Mechanism of Action
Quantitative Data Summary
Quantitative inhibitory data for this compound against specific kinases is not widely published. However, to provide a comparative context, the following table summarizes the inhibitory activities of closely related and well-characterized tyrphostins. This data is intended to be representative of the potency that can be expected from this class of compounds.
| Compound | Target Kinase | IC50 | Ki | Reference |
| Tyrphostin 23 (AG 18) | EGFR | 35 µM | 11 µM | [4] |
| P3 (Tyrphostin 23 dimer) | Src | - | 6 µM | [5] |
| P3 (Tyrphostin 23 dimer) | Csk | - | 35-300 µM | [5] |
| P3 (Tyrphostin 23 dimer) | EGF-receptor | - | 35-300 µM | [5] |
| P3 (Tyrphostin 23 dimer) | FGF-receptor | - | 35-300 µM | [5] |
Note: The data presented above is for related tyrphostin compounds and should be used for illustrative purposes only. The specific inhibitory profile of this compound may vary.
Synthesis of this compound
The synthesis of this compound, a derivative of 3,4-dihydroxy-alpha-cyanocinnamide, is typically achieved through a Knoevenagel condensation.[6][7][8] This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (a cyanoacetamide derivative) with a substituted benzaldehyde.
General Synthetic Protocol: Knoevenagel Condensation
-
Reactant Preparation:
-
Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
In a separate flask, dissolve N,N-diethyl-2-cyanoacetamide in the same solvent.
-
-
Condensation Reaction:
-
Combine the two solutions.
-
Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, cool the mixture in an ice bath to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
-
Caption: Synthetic pathway for this compound via Knoevenagel condensation.
Signaling Pathways and Mechanism of Inhibition
Tyrphostins, including AG 1288, primarily target receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins. Tyrphostins competitively inhibit the binding of ATP to the kinase domain, thus preventing this initial autophosphorylation event and blocking the entire downstream signaling cascade.
While the specific downstream pathways affected by AG 1288 are not extensively detailed in the literature, related tyrphostins have been shown to impact key signaling pathways involved in cancer progression, such as the MAPK/ERK and JAK/STAT pathways.[10][11][12]
Caption: Inhibition of RTK signaling by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a generalized method for determining the inhibitory activity of this compound against a specific tyrosine kinase in a cell-free system. This assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Src)
-
Tyrosine kinase-specific peptide substrate
-
This compound
-
ATP (with [γ-³²P]ATP for radiometric detection or unlabeled for luminescence-based detection)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Detection reagent (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence assay)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup:
-
Add kinase assay buffer to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant tyrosine kinase to all wells except the "no enzyme" control.
-
Add the peptide substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add ATP (spiked with [γ-³²P]ATP if applicable) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable research tool for studying the role of tyrosine kinases in cellular signaling and disease. Its potent inhibitory activity makes it a lead compound for the development of novel anti-cancer therapeutics. The synthetic route via Knoevenagel condensation is well-established for this class of compounds, and the in vitro kinase assay provides a robust method for evaluating its inhibitory potency. Further research is warranted to fully elucidate the specific kinase targets and downstream signaling pathways affected by this compound, which will be crucial for its potential clinical development.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105753737A - Preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide - Google Patents [patents.google.com]
- 10. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrphostin AG490 selectively inhibits activation of the JAK3/STAT5/MAPK pathway and rejection of rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tyrphostin AG 1288: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Tyrosine Kinase Inhibitor
Tyrphostin AG 1288, a member of the benzylidenemalononitrile (B1330407) class of compounds, has been identified as a potent inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signal transduction pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making tyrosine kinase inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its inhibitory activity.
Core Structure and Mechanism of Action
This compound's inhibitory activity is centered around its core structure: a phenyl ring linked to a malononitrile (B47326) group via a double bond. This scaffold acts as a competitive inhibitor at the ATP-binding site of the tyrosine kinase domain. The tyrphostin molecule mimics the tyrosine substrate, occupying the catalytic site and preventing the transfer of a phosphate (B84403) group from ATP to the target protein, thereby blocking the downstream signaling cascade. The lipophilic nature of the benzylidene moiety and the electron-withdrawing properties of the malononitrile group are key contributors to its binding affinity.
Structure-Activity Relationship of the Benzylidenemalononitrile Scaffold
While specific and extensive SAR studies on a broad series of this compound analogs are not widely available in public literature, a clear SAR can be elucidated by examining related benzylidenemalononitrile tyrphostins. The following sections detail the impact of structural modifications on the inhibitory potency, primarily against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for this class of inhibitors.
The Significance of the Benzylidene Ring Substitution
The substitution pattern on the benzylidene (phenyl) ring plays a pivotal role in determining the inhibitory activity and selectivity of these compounds.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring is a critical determinant of inhibitory potency. This compound itself features a nitro group at the 3-position, which significantly enhances its activity. This is a recurring theme among potent tyrphostin inhibitors.
-
Hydroxyl Groups: The addition of hydroxyl groups to the phenyl ring can also modulate activity. For instance, many potent tyrphostins are hydroxylated, mimicking the natural tyrosine substrate. The position and number of hydroxyl groups influence the binding affinity and selectivity for different tyrosine kinases.
The Malononitrile Moiety and the α-Position
The malononitrile group is another essential feature for the activity of this class of inhibitors. Modifications at the α-carbon of the malononitrile moiety have been explored to understand their impact on inhibitory potential. Introduction of various substituents at this position has been shown to influence the compound's interaction with the kinase domain.
Quantitative Analysis of Tyrphostin Analogs
To illustrate the structure-activity relationships, the following table summarizes the inhibitory concentrations (IC50) of representative benzylidenemalononitrile tyrphostins against EGFR kinase. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound Name | Structure | Target Kinase | IC50 (µM) | Key Structural Features |
| This compound | 3-Nitrobenzylidene malononitrile | Tyrosine Kinases | Data not widely available | Electron-withdrawing nitro group at the 3-position. |
| Tyrphostin A23 | 3,4-Dihydroxybenzylidene malononitrile | EGFR | 35 | Vicinal hydroxyl groups on the phenyl ring. |
| Tyrphostin A25 | 3,4,5-Trihydroxybenzylidene malononitrile | EGFR | >100 | Increased hydroxylation leads to decreased potency against EGFR. |
| Tyrphostin AG 17 | (3,5-Di-tert-butyl-4-hydroxybenzylidene)malononitrile | EGFR | 0.7 | Bulky hydrophobic groups enhance potency. |
| Tyrphostin AG 82 | 3,4-Dihydroxy-α-cyanocinnamide | EGFR | 1.5 | Modification of the malononitrile group. |
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs relies on robust in vitro kinase assays. A generalized protocol for an enzyme-linked immunosorbent assay (ELISA)-based tyrosine kinase assay is provided below.
In Vitro EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)
1. Principle: This assay measures the in vitro phosphorylation of a synthetic substrate by the EGFR tyrosine kinase. The extent of phosphorylation is quantified using an antibody specific for phosphotyrosine, which is conjugated to an enzyme that catalyzes a colorimetric reaction. The inhibitory effect of a compound is determined by the reduction in the colorimetric signal.
2. Materials:
- Recombinant human EGFR kinase domain
- Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)
- ATP solution
- Test compounds (e.g., this compound and analogs) dissolved in DMSO
- 96-well microtiter plates (high-binding)
- Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader
3. Procedure:
- Coating: Coat the wells of a 96-well plate with the peptide substrate and incubate overnight at 4°C.
- Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
- Inhibitor Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.
- Kinase Reaction: Initiate the kinase reaction by adding a mixture of the EGFR kinase domain and ATP to each well. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Washing: Stop the reaction by washing the wells to remove the kinase, ATP, and inhibitor.
- Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate to allow binding to the phosphorylated substrate.
- Washing: Wash the wells to remove unbound antibody.
- Detection: Add the TMB substrate and incubate until a blue color develops.
- Stopping the Reaction: Stop the color development by adding the stop solution, which will turn the color to yellow.
- Measurement: Measure the absorbance at 450 nm using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the EGFR signaling pathway targeted by this compound, a general workflow for SAR studies, and the logical relationships derived from the SAR of this class of compounds.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for structure-activity relationship studies.
Caption: Logical relationship of the SAR for benzylidenemalononitrile tyrphostins.
Tyrphostin AG 1288: A Technical Guide to its Effects on Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases, a class of enzymes pivotal to cellular signaling pathways that govern a myriad of physiological and pathological processes, including cell adhesion. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell adhesion, with a particular focus on its modulation of Intercellular Adhesion Molecule-1 (ICAM-1) expression. While specific quantitative data on the direct inhibition of cell adhesion by this compound is limited in publicly available literature, this document synthesizes existing research on its impact on key adhesion-related molecules and signaling cascades. This guide also presents detailed, adaptable experimental protocols and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to this compound and Cell Adhesion
Cell adhesion, the process by which cells interact and attach to neighboring cells and the extracellular matrix, is fundamental to tissue architecture, immune responses, and wound healing. Dysregulation of cell adhesion is a hallmark of various diseases, including cancer metastasis and chronic inflammatory conditions. A key family of molecules governing these interactions is the adhesion molecules, such as ICAM-1, whose expression is often upregulated in inflammatory states.
This compound belongs to the tyrphostin family of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). By blocking the phosphorylation of tyrosine residues on substrate proteins, these inhibitors can disrupt the signaling cascades that lead to cellular responses like proliferation, differentiation, and adhesion. This compound has been identified as an inhibitor of ICAM-1 expression, suggesting its potential as a modulator of inflammatory cell adhesion.[1][2]
Mechanism of Action: Inhibition of Tyrosine Kinase-Mediated Signaling
The primary mechanism of action for this compound in the context of cell adhesion is its ability to interfere with tyrosine kinase-dependent signaling pathways. One of the well-documented pathways influenced by this inhibitor is the Tumor Necrosis Factor-alpha (TNF-α)-induced signaling cascade that leads to the upregulation of ICAM-1.
TNF-α, a pro-inflammatory cytokine, binds to its receptor on the cell surface, initiating a signaling cascade that involves the activation of various kinases, including protein tyrosine kinases. This ultimately leads to the activation of transcription factors, such as NF-κB, which then drive the expression of genes encoding for adhesion molecules like ICAM-1. This compound, by inhibiting PTK activity, can interrupt this signaling pathway, thereby modulating the expression of ICAM-1 and, consequently, cell adhesion.
Signaling Pathway Diagram
References
In Vitro Characterization of Tyrphostin AG 1288: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases, a class of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and immune responses. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action.
Physicochemical Properties
| Property | Value |
| Chemical Name | Propanedinitrile, 2-[(3,4-dihydroxy-5-nitrophenyl)methylene]- |
| Molecular Formula | C₁₀H₅N₃O₄ |
| Molecular Weight | 231.16 g/mol |
| Appearance | Light yellow to yellow solid |
Biological Activity
This compound has been demonstrated to exhibit significant in vitro biological activity, primarily through the inhibition of tyrosine kinases. Its key characterized effects include the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and the attenuation of Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity.
Inhibition of ICAM-1 Expression
ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to endothelial cells. Overexpression of ICAM-1 is associated with various inflammatory conditions. This compound has been shown to inhibit TNFα-induced ICAM-1 expression in human vascular endothelial cells and lung epithelial cells.
| Parameter | Value | Cell Line | Reference |
| IC50 (ICAM-1 Expression) | ~25 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | Burke-Gaffney A, et al. (1996) |
Inhibition of TNFα-Mediated Cytotoxicity
TNFα is a pro-inflammatory cytokine that can induce cell death in certain cell lines, such as the L929 murine fibrosarcoma cell line. This cytotoxic effect is often used as a model to screen for compounds with anti-inflammatory or cytoprotective properties. This compound has been reported to inhibit TNFα-mediated cytotoxicity in vitro.[1]
| Assay | Effect |
| TNFα-mediated cytotoxicity in L929 cells | Inhibitory |
Signaling Pathways
While the precise and complete signaling network affected by this compound is not fully elucidated, its known activities suggest interference with key inflammatory signaling pathways.
Putative Inhibition of NF-κB and JAK/STAT Pathways
The inhibition of TNFα-induced ICAM-1 expression suggests that this compound may act on downstream signaling pathways activated by TNFα. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses and a key mediator of TNFα signaling, leading to the expression of adhesion molecules like ICAM-1. Furthermore, the broader class of tyrphostins has been shown to modulate the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, another critical signaling cascade in immunity and inflammation. While direct evidence for this compound is limited, its mechanism of action is hypothesized to involve the modulation of these pathways.
References
Methodological & Application
Application Notes and Protocols for Tyrphostin AG 1288 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of tyrosine kinases, demonstrating significant activity in modulating key cellular processes such as inflammation and cell adhesion.[1] This compound has been identified as an inhibitor of the c-Kit receptor tyrosine kinase and has been shown to effectively block tumor necrosis factor-alpha (TNFα)-mediated cytotoxicity and the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These characteristics make this compound a valuable tool for investigating signaling pathways involved in immunology, oncology, and inflammatory responses.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability, c-Kit signaling, and TNFα-induced ICAM-1 expression.
Mechanism of Action
This compound exerts its biological effects through the inhibition of protein tyrosine kinases. Its primary targets identified in the literature are:
-
c-Kit: A receptor tyrosine kinase crucial for the proliferation and survival of certain cell types.[2] Inhibition of c-Kit can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
-
TNFα-induced signaling: this compound has been shown to inhibit the cytotoxic effects of TNFα and the subsequent upregulation of ICAM-1.[1] This suggests an interference with the signaling cascade initiated by TNFα binding to its receptor, which typically involves pathways such as NF-κB.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the known biological activities and effective concentrations observed in cell culture studies. Researchers are advised to determine the precise IC50 for their specific cell line and experimental conditions.
| Target/Process | Cell Line(s) | Effective Concentration Range | Observed Effect |
| TNFα-induced ICAM-1 Expression | Human Alveolar Epithelial (A549), Human Vascular Endothelial (EAhy926), Human Lung Microvascular Endothelial (HLMVEC) | 3 - 100 µM | Inhibition of TNFα-induced ICAM-1 expression.[1] |
| c-Kit Inhibition | Not specified in publicly available literature | Data to be determined experimentally | Inhibition of c-Kit tyrosine kinase activity. |
| TNFα-mediated Cytotoxicity | Not specified in publicly available literature | Data to be determined experimentally | Inhibition of cell death induced by TNFα. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Figure 2: TNFα-induced ICAM-1 expression pathway and its inhibition by this compound.
Figure 3: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 6 months.[3]
Protocol 1: Inhibition of TNFα-induced ICAM-1 Expression
This protocol is adapted from studies on tyrosine kinase inhibitors and their effect on TNFα-induced adhesion molecule expression.[1]
Materials:
-
Human endothelial cells (e.g., HUVEC, EAhy926) or epithelial cells (e.g., A549)
-
Complete cell culture medium
-
Recombinant human TNFα
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human ICAM-1 or primary/secondary antibodies for Western blotting or flow cytometry
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates (for ELISA) or larger culture vessels (for Western blotting or flow cytometry) at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 3, 10, 30, 100 µM).[1] Include a vehicle control (DMSO at the same final concentration as the highest AG 1288 concentration). Incubate for 1-2 hours.
-
Stimulation: Add recombinant human TNFα to the wells to a final concentration known to induce ICAM-1 expression in the chosen cell line (e.g., 1-10 ng/mL). Include a non-stimulated control.
-
Incubation: Incubate the cells for a period sufficient to induce ICAM-1 expression (e.g., 4-24 hours).[1]
-
Analysis:
-
ELISA: Wash the cells with PBS and proceed with the ICAM-1 ELISA protocol according to the manufacturer's instructions to quantify cell surface ICAM-1 expression.
-
Western Blot: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting using an antibody specific for ICAM-1.
-
Flow Cytometry: Detach the cells, stain with a fluorescently labeled anti-ICAM-1 antibody, and analyze by flow cytometry.
-
Protocol 2: Assessment of TNFα-mediated Cytotoxicity
This protocol is based on the widely used L929 fibroblast cytotoxicity assay for TNFα.
Materials:
-
L929 mouse fibroblast cell line
-
Complete cell culture medium
-
Recombinant murine TNFα
-
Actinomycin D (optional, to sensitize cells)
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, Crystal Violet)
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control. Incubate for 1-2 hours.
-
TNFα Treatment: Add a pre-determined cytotoxic concentration of murine TNFα to the wells. An EC50 concentration of TNFα is recommended. For increased sensitivity, Actinomycin D (e.g., 1 µg/mL) can be co-administered with TNFα.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Assessment: Add the chosen cell viability reagent (e.g., MTT) and follow the manufacturer's protocol to determine the percentage of viable cells.
Protocol 3: c-Kit Phosphorylation Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on c-Kit activation.
Materials:
-
Cell line expressing c-Kit (e.g., mast cell lines, certain leukemia cell lines)
-
Serum-free cell culture medium
-
Recombinant human Stem Cell Factor (SCF)
-
This compound stock solution
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies for Western blotting: anti-phospho-c-Kit (Tyr719), anti-total-c-Kit, and a loading control (e.g., β-actin).
Procedure:
-
Cell Seeding and Starvation: Seed c-Kit expressing cells and grow to 70-80% confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-16 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with a saturating concentration of SCF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce c-Kit autophosphorylation.
-
Cell Lysis: Immediately place the culture dish on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Western Blotting: Quantify protein concentration, perform SDS-PAGE, and transfer proteins to a membrane. Probe the membrane with antibodies against phospho-c-Kit and total c-Kit to determine the extent of inhibition of c-Kit autophosphorylation.
Conclusion
This compound is a versatile research tool for studying tyrosine kinase signaling in various cellular contexts. The protocols provided here offer a framework for investigating its effects on TNFα-mediated inflammation and c-Kit-driven cellular processes. Due to the variability between cell lines and experimental conditions, it is essential to optimize concentrations and incubation times to obtain robust and reproducible data. The information and methodologies presented in these application notes are intended to guide researchers in effectively utilizing this compound in their cell culture studies.
References
- 1. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 3. Upregulation of TNF-alpha-induced ICAM-1 surface expression by adenylate cyclase-dependent pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 1288: Application Notes and Protocols for ICAM-1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Tyrphostin AG 1288 as an inhibitor of Intercellular Adhesion Molecule-1 (ICAM-1) expression. This compound is a potent tyrosine kinase inhibitor that has been shown to effectively suppress the induction of ICAM-1, a key cell adhesion molecule involved in inflammatory responses. These protocols are designed for in vitro cell-based assays, primarily using endothelial and epithelial cell lines, to screen and characterize the inhibitory activity of this compound and other potential compounds targeting ICAM-1 expression.
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1, also known as CD54) is a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] Its expression is typically low on endothelial and immune cells but is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[2] This upregulation is a critical step in the inflammatory cascade, facilitating the adhesion and transmigration of leukocytes from the bloodstream to sites of inflammation. The signaling pathways leading to ICAM-1 expression are complex and often involve the activation of transcription factors like NF-κB.[2]
Given its central role in inflammation, the inhibition of ICAM-1 expression presents a promising therapeutic strategy for a variety of inflammatory diseases. This compound has been identified as a potent inhibitor of tyrosine kinases, which are crucial components of the signal transduction pathways that lead to ICAM-1 upregulation.[2] This document outlines the mechanism of action of this compound in this context and provides detailed protocols for assessing its inhibitory effects on ICAM-1 expression.
Mechanism of Action
TNF-α initiates the signaling cascade for ICAM-1 expression by binding to its receptor, TNFR1. This binding leads to the activation of a cascade of intracellular signaling molecules. While the complete pathway is complex and can be cell-type specific, a key pathway involves the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).[3][4] The activation of these kinases ultimately leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and binds to the promoter region of the ICAM-1 gene, driving its transcription and subsequent expression on the cell surface.
This compound functions as a tyrosine kinase inhibitor.[2] Although the specific tyrosine kinase targeted by this compound in the TNF-α signaling pathway for ICAM-1 expression is not definitively elucidated in the available literature, it is understood to act upstream of NF-κB activation. By inhibiting a critical tyrosine phosphorylation event in this pathway, this compound effectively blocks the downstream signaling cascade, preventing NF-κB activation and thereby inhibiting the expression of ICAM-1.
Data Presentation
The inhibitory effect of this compound on TNF-α-induced ICAM-1 expression has been evaluated in various cell lines. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Reference |
| Inhibitor | This compound | - | [2] |
| Target | Tyrosine Kinase | - | [2] |
| Inducer | TNF-α | - | [2] |
| Effective Concentration Range | 3 - 100 µM | EAhy926 (endothelial), A549 (epithelial) | [2] |
| Approximate IC50 | ~30 µM (estimated) | EAhy926 (endothelial) | [2] |
| Incubation Time | 4 and 24 hours | EAhy926, A549 | [2] |
Note: The IC50 value is an estimation based on the graphical data presented in Burke-Gaffney et al., 1996, as a precise value was not explicitly stated.
Experimental Protocols
This section provides a detailed protocol for an in vitro ICAM-1 inhibition assay using this compound on a human endothelial cell line.
Materials
-
Human endothelial cell line (e.g., EAhy926 or HUVECs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant Human TNF-α
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-human ICAM-1/CD54 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Detailed Protocol: Cell-Based ELISA for ICAM-1 Expression
-
Cell Seeding:
-
Culture human endothelial cells (e.g., EAhy926) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and monolayer formation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 3 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of TNF-α in cell culture medium at a concentration of 2 ng/mL (or desired concentration within the 0.01-10 ng/mL range).
-
Add 100 µL of the TNF-α solution to each well (except for the unstimulated control wells, which should receive 100 µL of medium). This will result in a final TNF-α concentration of 1 ng/mL.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell-Based ELISA:
-
Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.
-
Washing: Wash the wells three times with 200 µL of PBS.
-
Blocking: Add 200 µL of blocking buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the wells once with PBS. Add 100 µL of the primary antibody (mouse anti-human ICAM-1) diluted in blocking buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with PBS.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells five times with PBS.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of ICAM-1 expression relative to the TNF-α stimulated control (vehicle-treated).
-
Plot the percentage of ICAM-1 expression against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing this compound in ICAM-1 inhibition assays. By following these detailed procedures, researchers can effectively screen and characterize compounds for their potential to modulate inflammatory responses through the inhibition of ICAM-1 expression. The provided data and diagrams serve as a valuable reference for understanding the mechanism of action of this compound and for designing further experiments in the field of inflammation research and drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Application Notes and Protocols: TNFα-mediated Cytotoxicity Assay with Tyrphostin AG 1288
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in inflammation and the immune response. Depending on the cellular context, TNFα can trigger divergent signaling pathways leading to cell survival, proliferation, or programmed cell death (apoptosis). The cytotoxic effects of TNFα are primarily mediated through its interaction with TNF receptor 1 (TNFR1), initiating a signaling cascade that culminates in the activation of caspases. Dysregulation of TNFα signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
Tyrphostins are a class of synthetic compounds known to inhibit protein tyrosine kinases. Tyrphostin AG 1288 is a potent tyrosine kinase inhibitor that has been shown to modulate cellular responses to inflammatory stimuli, including the inhibition of TNFα-mediated cytotoxicity.[1] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on TNFα-induced cell death using the WEHI-164 murine fibrosarcoma cell line, a well-established model for studying TNFα cytotoxicity.
Principle of the Assay
The TNFα-mediated cytotoxicity assay is a cell-based method used to quantify the cytotoxic effects of TNFα and to screen for potential inhibitors of this pathway. The WEHI-164 cell line is highly sensitive to the cytotoxic effects of TNFα, particularly in the presence of a transcriptional inhibitor such as Actinomycin D, which sensitizes the cells to apoptosis by inhibiting the expression of anti-apoptotic genes. Cell viability is assessed using a colorimetric assay, such as the WST-1 assay, where the reduction of the tetrazolium salt WST-1 to a formazan (B1609692) dye by metabolically active cells is proportional to the number of viable cells. A decrease in the colorimetric signal in the presence of TNFα indicates cytotoxicity, and the reversal of this effect by a test compound, such as this compound, indicates its inhibitory activity.
Materials and Reagents
-
WEHI-164 cells (murine fibrosarcoma)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Trypsin-EDTA solution
-
Recombinant Human TNFα
-
This compound
-
Actinomycin D
-
WST-1 cell proliferation reagent
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
-
Culture WEHI-164 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
TNFα-mediated Cytotoxicity Assay
-
Cell Seeding:
-
Harvest WEHI-164 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound and Cytokine Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Prepare a working solution of Actinomycin D in culture medium at a final concentration of 1 µg/mL.
-
Prepare a working solution of TNFα in culture medium. A typical concentration range to test is 0.1 to 10 ng/mL.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of culture medium containing 1 µg/mL Actinomycin D to all wells except the "cell only" control.
-
Add 25 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 25 µL of medium with the corresponding DMSO concentration.
-
Add 25 µL of the diluted TNFα solution to the appropriate wells. For "cell only" and "compound only" controls, add 25 µL of medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability (WST-1 Assay):
-
Following the 24-hour incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% protection from TNFα-induced cytotoxicity.
-
Data Presentation
Table 1: Representative Data for the Inhibition of TNFα-mediated Cytotoxicity by this compound in WEHI-164 Cells
| Treatment Group | TNFα (1 ng/mL) | This compound (µM) | Absorbance (450nm) | % Viability |
| Untreated Control | - | 0 | 1.25 | 100% |
| TNFα Control | + | 0 | 0.25 | 20% |
| Test 1 | + | 0.1 | 0.35 | 28% |
| Test 2 | + | 1 | 0.65 | 52% |
| Test 3 | + | 10 | 1.10 | 88% |
| Test 4 | + | 50 | 1.20 | 96% |
| Compound Control | - | 50 | 1.24 | 99% |
Note: The data presented in this table are for illustrative purposes only and represent the expected trend. Actual results may vary depending on experimental conditions.
Visualization of Signaling Pathways and Experimental Workflow
TNFα Signaling Pathway Leading to Apoptosis
Caption: TNFα signaling pathway leading to apoptosis.
Experimental Workflow for TNFα-mediated Cytotoxicity Assay
Caption: Experimental workflow.
Logical Relationship of TNFα Signaling Outcomes
Caption: TNFα signaling outcomes.
Discussion and Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on TNFα-mediated cytotoxicity. The WEHI-164 cell line serves as a reliable and sensitive model for this purpose. The mechanism of TNFα-induced apoptosis involves the formation of a death-inducing signaling complex (DISC) following the binding of TNFα to TNFR1. This leads to the recruitment of adaptor proteins such as TRADD and FADD, and subsequent activation of pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the execution of apoptosis.
Concurrently, TNFα can also activate a pro-survival pathway through the recruitment of TRAF2 and RIPK1, leading to the activation of the NF-κB transcription factor. NF-κB upregulates the expression of anti-apoptotic proteins, thereby counteracting the apoptotic signal. The balance between these pro-apoptotic and pro-survival signals determines the ultimate fate of the cell.
Recent studies have indicated that the post-translational modification of key signaling molecules, such as the tyrosine phosphorylation of RIPK1 by kinases like c-Src and JAK1, can play a crucial regulatory role in suppressing TNF-induced cell death. As a broad-spectrum tyrosine kinase inhibitor, this compound likely exerts its inhibitory effect on TNFα-mediated cytotoxicity by targeting one or more tyrosine kinases involved in the pro-survival signaling pathway. By inhibiting these kinases, this compound may shift the balance towards the apoptotic pathway, thereby sensitizing cells to TNFα-induced death.
The protocol described herein allows for the quantitative assessment of the potency of this compound and other potential inhibitors of the TNFα signaling pathway. The use of a robust cell-based assay is critical for the primary screening and characterization of compounds in drug discovery programs targeting inflammatory and autoimmune diseases. Further investigation into the specific tyrosine kinase(s) targeted by this compound within the TNFα signaling cascade will provide a more detailed understanding of its mechanism of action and facilitate the development of more selective and potent therapeutic agents.
References
Application Notes and Protocols for Tyrphostin AG 1288
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of tyrosine kinases, a class of enzymes crucial for cellular signal transduction.[1][2] Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity in vitro.[1][2][3] These application notes provide a comprehensive guide to the preparation of this compound stock solutions for reproducible and reliable experimental outcomes.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₅N₃O₄ | MedChemExpress |
| Molecular Weight | 231.16 g/mol | MedChemExpress |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Purity | >98% | Vendor Specification |
| Solubility | ≥ 125 mg/mL in DMSO (≥ 540.75 mM) | MedChemExpress |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | MedChemExpress |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting tyrosine kinase activity within cellular signaling cascades. One of its documented effects is the inhibition of TNFα-induced signaling, which leads to a downstream reduction in the expression of ICAM-1. The binding of TNFα to its receptor (TNFR1) typically triggers a signaling cascade that can lead to the activation of the transcription factor NF-κB.[4][5][] Activated NF-κB then translocates to the nucleus to induce the expression of target genes, including ICAM-1, a key molecule in inflammatory responses and cell adhesion.[7] this compound, as a tyrosine kinase inhibitor, is understood to interfere with a critical tyrosine phosphorylation event upstream of NF-κB activation, thereby attenuating the inflammatory response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Intercellular adhesion molecule 1 (ICAM-1) is synergistically activated by TNF-alpha and IFN-gamma responsive sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 1288: Application Notes for DMSO Solubility and Cell Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Tyrphostin AG 1288 in Dimethyl Sulfoxide (DMSO) and cell culture media. This document also includes comprehensive experimental protocols for the preparation of stock and working solutions, along with its application in cell-based assays.
Introduction
This compound is a potent inhibitor of tyrosine kinases.[1][2][3][4] It has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity in vitro.[1][2][3][4][5] Understanding its solubility and proper handling is crucial for accurate and reproducible experimental results in cell culture-based research.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 125 mg/mL[1][3][4] | 540.75 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][3][4] |
| Aqueous Buffers / Culture Media | Sparingly soluble | Not reported | It is common for tyrphostins to have low aqueous solubility.[6] For cell culture applications, a high-concentration stock in DMSO should be prepared and diluted. |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][3][4] |
| 4°C | 2 years[1][3][4] | |
| In DMSO | -80°C | 6 months[1][3][4] |
| -20°C | 1 month[1][3][4] |
Signaling Pathways
This compound, as a tyrosine kinase inhibitor, is known to interfere with signaling cascades that rely on tyrosine phosphorylation. Two key pathways are of interest: the TNFα-induced ICAM-1 expression pathway and the c-Kit receptor signaling pathway.
Caption: Inhibition of TNFα-induced ICAM-1 expression by this compound.
Caption: Inhibition of c-Kit signaling by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter pipette tips
Procedure:
-
Pre-protocol Preparation: Allow the this compound powder and DMSO to come to room temperature.
-
Weighing: Tare a sterile amber microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 4.3260 mL of DMSO to 1 mg of this compound).
-
Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][4]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Tyrphostins can precipitate in aqueous solutions. To minimize this, dilute the DMSO stock solution serially in culture medium and mix thoroughly.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment from a frozen stock.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Add the final working solution to your cell culture plates. Ensure to include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 3: General Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Disclaimer
This information is for research use only. The provided protocols are intended as a guide and may require optimization for specific experimental setups. Always follow safe laboratory practices when handling chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis Following Tyrphostin AG 1288 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase inhibitors. Tyrphostin AG 1288 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site within the intracellular domain of the EGFR, this compound blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The EGFR signaling network, primarily through the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this network is a common hallmark of various cancers, making EGFR an important therapeutic target.
Western blotting is a widely used technique to analyze the effects of inhibitors like this compound on the EGFR signaling cascade. This method allows for the detection and quantification of changes in the phosphorylation status of EGFR and its downstream effector proteins, providing a direct measure of the inhibitor's efficacy. These application notes provide a detailed protocol for utilizing Western blot analysis to assess the impact of this compound treatment on cellular signaling pathways.
Data Presentation: Quantitative Analysis of Tyrphostin Activity
The following table summarizes the inhibitory activity of a representative Tyrphostin, AG 1478, which is also a specific EGFR inhibitor. This data provides an expected range of effective concentrations for inhibiting EGFR phosphorylation. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
| Compound | Target | IC50 | Cell Line | Comments |
| Tyrphostin AG 1478 | EGFR | ~3 nM (in vitro) | Various | Treatment of cells with 50-150 nM substantially blocks EGFR activation in vivo.[4] |
| Tyrphostin AG 1478 | Protein Kinase CK2 | 25.9 µM | Recombinant Human Enzyme | Also shows inhibitory activity against other kinases at higher concentrations.[5] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the MAPK and PI3K/Akt pathways.[1][2][3] this compound blocks the initial autophosphorylation step, thereby inhibiting both major downstream pathways.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis with Tyrphostin AG 1288
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNFα), suggesting its potential role in modulating inflammatory and immune responses, which are often intertwined with cancer progression.[1]
These application notes provide a comprehensive guide for utilizing this compound in flow cytometry-based analyses of apoptosis and the cell cycle. The provided protocols and data presentation formats are designed to assist researchers in evaluating the cytostatic and cytotoxic effects of this compound on various cell lines.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor. While its specific targets are not exhaustively characterized in publicly available literature, its inhibitory action on TNFα-induced ICAM-1 expression points to interference with the TNFα signaling pathway.[1] TNFα signaling can lead to diverse cellular outcomes, including inflammation, proliferation, and apoptosis, often dependent on the cellular context and the specific signaling cascades activated. Inhibition of key tyrosine kinases within these pathways by this compound can disrupt downstream signaling, potentially leading to cell cycle arrest and induction of apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from flow cytometry experiments. As specific experimental data for this compound is limited in published literature, these tables are intended to serve as a structured format for researchers to present their findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | e.g., Lung Carcinoma | e.g., 48 | Data dependent |
| e.g., MCF-7 | e.g., Breast Cancer | e.g., 48 | Data dependent |
| e.g., HCT116 | e.g., Colon Carcinoma | e.g., 48 | Data dependent |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| e.g., A549 | Control (DMSO, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
| AG 1288 (X µM, 48h) | Data dependent | Data dependent | Data dependent | Data dependent | |
| e.g., MCF-7 | Control (DMSO, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
| AG 1288 (Y µM, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (Concentration, Time) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| e.g., A549 | Control (DMSO, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
| AG 1288 (X µM, 48h) | Data dependent | Data dependent | Data dependent | Data dependent | |
| e.g., MCF-7 | Control (DMSO, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
| AG 1288 (Y µM, 48h) | Data dependent | Data dependent | Data dependent | Data dependent |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and combine with the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 channel. Analyze the DNA content histograms to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
Application Notes and Protocols for In Vivo Studies Using Tyrphostin AG 1288
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 1288 is a potent inhibitor of tyrosine kinases, with a particular affinity for the c-Kit receptor. The c-Kit signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, especially in hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Dysregulation of c-Kit signaling through activating mutations is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of leukemia. These application notes provide a comprehensive, albeit proposed, framework for the in vivo evaluation of this compound, drawing upon established methodologies for similar tyrosine kinase inhibitors. Due to a lack of specific published in vivo studies for this compound, the following protocols are based on data from related compounds and general principles of preclinical research.
Mechanism of Action
This compound, like other members of the tyrphostin family, functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding site of the c-Kit receptor, it prevents the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins. This action blocks the downstream signaling cascades responsible for cell growth and proliferation.
Proposed In Vivo Applications
Based on its mechanism of action, this compound is a candidate for in vivo studies in animal models of diseases driven by c-Kit mutations, such as:
-
Gastrointestinal Stromal Tumors (GIST): Xenograft models using human GIST cell lines with known c-Kit mutations.
-
Systemic Mastocytosis: Models involving the transplantation of mast cell lines with activating c-Kit mutations.
-
Acute Myeloid Leukemia (AML): Sub-types of AML with c-Kit mutations can be modeled in immunodeficient mice.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for an in vivo study of this compound in a murine xenograft model of GIST. These values are extrapolated from studies on other c-Kit inhibitors and should be optimized in pilot studies.
Table 1: Proposed Dosage and Administration
| Parameter | Proposed Value | Notes |
| Animal Model | NOD/SCID or Athymic Nude Mice | To prevent rejection of human tumor xenografts. |
| Tumor Cell Line | GIST-T1 (human GIST cells with c-Kit exon 11 mutation) | |
| Route of Administration | Intraperitoneal (IP) or Oral Gavage (PO) | IP is common for initial studies; PO is preferred for clinical translatability. |
| Dosage Range | 10 - 50 mg/kg/day | Dose-ranging studies are essential to determine the optimal therapeutic window. |
| Treatment Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for poorly soluble compounds. |
Table 2: Proposed Efficacy Endpoints
| Endpoint | Method of Measurement | Timepoint |
| Tumor Volume | Caliper Measurement (Volume = 0.5 x L x W²) | Twice weekly |
| Tumor Weight | At study termination | End of study |
| Body Weight | Twice weekly | |
| Survival | Daily | |
| Biomarker Analysis (c-Kit phosphorylation) | Western Blot or Immunohistochemistry of tumor tissue | End of study |
Experimental Protocols
Protocol 1: Murine Xenograft Model of GIST
-
Cell Culture: Culture GIST-T1 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ GIST-T1 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Begin daily administration of this compound or vehicle as per the dosages outlined in Table 1.
-
Data Collection: Measure tumor volume and body weight twice weekly. Monitor animal health daily.
-
Study Termination: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.
-
Tissue Collection: Collect tumors for weight measurement and downstream biomarker analysis.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use healthy mice of the same strain as the efficacy model.
-
Drug Administration: Administer a single dose of this compound via the intended route (IP or PO).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for a GIST xenograft efficacy study.
Troubleshooting & Optimization
Tyrphostin AG 1288 precipitation in cell culture media
For researchers, scientists, and drug development professionals utilizing Tyrphostin AG 1288, this technical support center provides essential guidance on handling, troubleshooting, and understanding the mechanism of this potent tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and proliferation. Its primary target has been identified as the c-Kit receptor tyrosine kinase.[1][2]
Q2: What is the solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 125 mg/mL (540.75 mM).[1] However, it is poorly soluble in aqueous solutions like cell culture media, which can lead to precipitation.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM). This stock solution should be stored in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1][3]
Q4: Can I dissolve this compound directly in cell culture media?
Directly dissolving this compound in cell culture media is not recommended due to its low aqueous solubility, which will likely result in precipitation.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.
Troubleshooting Guide: Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results by reducing the effective concentration of the inhibitor.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Reduce the final working concentration of the inhibitor.- Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture medium rather than adding the concentrated stock directly to the full volume. |
| Precipitation Over Time in Incubator | - Temperature Shift: Solubility can decrease when the compound is moved from room temperature to 37°C.- pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, affecting the solubility of some compounds.- Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. | - Always use pre-warmed (37°C) cell culture media for dilutions.- Ensure the medium is properly buffered.- Test the solubility of this compound in your specific cell culture medium, both with and without serum, to identify potential interactions. Serum proteins can sometimes help to solubilize hydrophobic compounds.[4] |
| Cloudiness or Film Formation | This can be a sign of fine precipitation or, in some cases, microbial contamination. | - Visually inspect the culture under a microscope to differentiate between precipitate and microbial growth.- If precipitation is suspected, try the solubilization methods mentioned above.- If contamination is suspected, discard the culture and review sterile techniques. |
Quantitative Data Summary
Currently, specific IC50 values for this compound against different tyrosine kinases are not consistently reported across publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the effective concentration for their specific cell line and experimental conditions. For reference, other Tyrphostins have shown varying selectivity. For example, Tyrphostin AG 1478 is a selective EGFR inhibitor with an IC50 of 3 nM, while showing almost no activity on HER2-Neu or PDGFR.[5][6] Another related compound, Tyrphostin AG 879, potently inhibits HER2/ErbB2 with an IC50 of 1 µM, showing much higher selectivity for ErbB2 over PDGFR and EGFR.[7]
Experimental Protocols
Protocol for Preparing Working Solutions of this compound to Minimize Precipitation
This protocol provides a stepwise method for diluting a DMSO stock solution of this compound into cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C water bath) can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Perform Serial Dilutions:
-
Before treating your cells, perform a series of serial dilutions of the DMSO stock solution in pre-warmed cell culture medium.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Dilute 2 µL of the 10 mM stock solution into 198 µL of pre-warmed medium to get a 100 µM solution (1:50 dilution). Gently mix by pipetting.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate dilution to your cell culture plate wells to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
-
-
Final DMSO Concentration Check:
-
Ensure the final concentration of DMSO in your culture wells remains below 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
Visualizations
Signaling Pathway
This compound is an inhibitor of the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9]
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to prevent Tyrphostin AG 1288 from precipitating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tyrphostin AG 1288 and preventing common issues such as precipitation during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental results. The following guide provides solutions to prevent this issue.
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock solution in aqueous media. | 1. Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. 2. Rapid Solvent Shift: A sudden change from a high concentration of organic solvent (DMSO) to an aqueous environment can cause the compound to "crash out" of solution. | 1. Optimize Final Concentration: Lower the final working concentration of this compound in your experimental setup. 2. Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume of the stock solution to the aqueous medium, minimizing the solvent shift effect. 3. Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first, dilute it in a smaller volume of media or a buffer compatible with your experiment, mix thoroughly, and then add this intermediate dilution to the final volume. 4. Pre-warm Media: Ensure your cell culture media or buffer is at 37°C before adding the inhibitor. |
| Precipitate forms over time in the incubator. | 1. Compound Instability: this compound may degrade or become less soluble over extended incubation periods at 37°C. 2. Media Evaporation: Evaporation from the culture vessel can increase the effective concentration of the inhibitor, pushing it beyond its solubility limit. | 1. Prepare Fresh Working Solutions: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals. 2. Maintain Humidity: Ensure proper humidification in the incubator to minimize evaporation. |
| Cloudy or hazy appearance of the media after adding the inhibitor. | Formation of Fine Precipitate: The inhibitor may be forming a fine, colloidal suspension rather than fully dissolving. | 1. Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the media. 2. Sonication (for non-cellular assays): For biochemical assays, brief sonication of the final solution can help to dissolve fine precipitates. This is not recommended for cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a solubility of at least 125 mg/mL.[1][2][3]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. However, a common starting range for in vitro studies is 1-50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Can I dissolve this compound directly in water or PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like water or PBS due to its very low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of tyrosine kinases, with notable activity against the c-Kit receptor tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream signaling molecules.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 231.16 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.31 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound in Cell Culture Media
Objective: To prepare a final concentration of 10 µM this compound in 10 mL of cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Calculate Volume: To achieve a final concentration of 10 µM in 10 mL, you will need 10 µL of the 10 mM stock solution (using the M1V1 = M2V2 formula).
-
Intermediate Dilution (Recommended): a. In a sterile tube, add 990 µL of pre-warmed cell culture medium. b. Add 10 µL of the 10 mM this compound stock solution to the medium. c. Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution. d. Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of your cell culture medium to reach the final concentration of 10 µM.
-
Direct Dilution (Alternative): a. Add 10 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed cell culture medium. b. Immediately and thoroughly mix the solution by inverting the tube several times or by gentle vortexing.
-
Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Signaling Pathways and Visualizations
This compound primarily targets the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
References
Technical Support Center: Off-Target Effects of Tyrphostin AG 1288
Welcome to the technical support center for researchers utilizing Tyrphostin AG 1288. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this tyrosine kinase inhibitor. Understanding and mitigating these effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target.[1] This is a common phenomenon with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the inhibitor's primary mechanism of action.
Q2: What are the known or likely off-targets for tyrphostin-class inhibitors?
Q3: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?
A3: A multi-step approach is recommended to investigate unexpected phenotypes:
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the effect occurs at concentrations significantly different from the IC50 of the intended target, it may suggest an off-target mechanism.
-
Use a Structurally Different Inhibitor: Corroborate your findings with a second, structurally unrelated inhibitor that targets the same primary kinase. If the phenotype is not replicated, it strengthens the possibility of an off-target effect specific to this compound.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA or CRISPR/Cas9, to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely due to off-target effects.[4]
-
Kinase Profiling: To identify the specific off-target, consider a kinase selectivity profiling service to screen this compound against a broad panel of kinases.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent or Contradictory Results
Possible Cause: Your experimental system may have redundant signaling pathways, or this compound may be inhibiting an off-target that counteracts the effect of inhibiting the primary target.
Troubleshooting Steps:
-
Pathway Analysis: Map out the known signaling pathways downstream of your primary target and look for potential crosstalk or feedback loops that could be activated by off-target inhibition.
-
Phospho-Proteomics: Perform a phospho-proteomics experiment to get a global view of the signaling changes induced by this compound. This can reveal unexpected pathway activation or inhibition.
-
Control Compound: Use a structurally related but inactive analog of this compound as a negative control. This will help differentiate between target-specific effects and non-specific chemical effects.
Problem 2: High Levels of Cell Toxicity
Possible Cause: The observed cytotoxicity may not be due to the inhibition of your primary target but rather an off-target that is essential for cell survival.
Troubleshooting Steps:
-
IC50 Comparison: Compare the cytotoxic IC50 of this compound in your cell line with its biochemical IC50 for the intended target. A significant discrepancy could indicate off-target toxicity.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining). Different off-targets can induce different death pathways.
-
Rescue Experiment: If you have identified a likely off-target responsible for the toxicity, attempt a rescue experiment by overexpressing a drug-resistant mutant of that off-target.
Data Presentation
To illustrate how to present off-target data, the following tables provide hypothetical examples of what a researcher might generate during their investigations.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target (e.g., EGFR) | 98% | 50 |
| Off-Target Kinase A (e.g., Src) | 85% | 250 |
| Off-Target Kinase B (e.g., JAK2) | 70% | 800 |
| Off-Target Kinase C (e.g., VEGFR2) | 55% | 1500 |
| 150 other kinases | <50% | >10,000 |
Table 2: Troubleshooting Unexpected Phenotypes with Genetic Approaches
| Cell Line | Genetic Background | Phenotype Observed with AG 1288 | Interpretation |
| Wild-Type | Target Present | Apoptosis | Could be on-target or off-target |
| Target Knockout (CRISPR) | Target Absent | Apoptosis | Phenotype is likely due to an off-target effect |
| Target Knockdown (siRNA) | Reduced Target | Reduced Apoptosis | Phenotype is at least partially on-target |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (General)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reactions to proceed. Stop the reactions and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. For potent interactions, determine the IC50 value by fitting the data to a dose-response curve.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging its intended target within a cellular context.
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for the intended target protein.
-
Data Analysis: A stabilized target protein (due to ligand binding) will remain in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.
Visualizations
Below are diagrams representing common signaling pathways and a general workflow for identifying off-target effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Tyrphostin AG 1288 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG 1288.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of tyrosine kinases. It is widely used in research to study signal transduction pathways that involve tyrosine phosphorylation. Its primary mechanism of action is the inhibition of Intercellular Adhesion Molecule 1 (ICAM-1) expression and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity in vitro.[1]
2. What are the recommended storage and stability conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. The stability of the compound differs depending on whether it is in powdered form or dissolved in a solvent.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). To minimize the impact of moisture, which can affect solubility, it is advisable to use a fresh, unopened vial of DMSO. Once prepared, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. What are the common experimental problems encountered with this compound and how can they be addressed?
Users may encounter issues such as compound precipitation in cell culture media, cellular toxicity, or inconsistent experimental outcomes. These can often be resolved by adjusting the final concentration of DMSO, optimizing the inhibitor concentration, and ensuring proper storage and handling of the compound.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
| -80°C | 6 months |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | ≥ 125 mg/mL (≥ 540.75 mM) |
Experimental Protocols
Protocol: Inhibition of TNFα-induced ICAM-1 Expression in Human Vascular Endothelial Cells
This protocol outlines the steps to assess the inhibitory effect of this compound on the expression of ICAM-1 induced by TNFα in a human vascular endothelial cell line, such as EAhy926.
Materials:
-
This compound
-
Human vascular endothelial cells (e.g., EAhy926)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TNFα
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Antibodies for ICAM-1 detection (for flow cytometry or Western blotting)
Procedure:
-
Cell Seeding: Seed the endothelial cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture wells is below 0.5% to avoid solvent toxicity.
-
Pre-treatment with Inhibitor: Remove the culture medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO without the inhibitor. Incubate the cells for 1-2 hours.
-
Induction with TNFα: After the pre-treatment period, add TNFα to the wells to a final concentration known to induce ICAM-1 expression (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for an appropriate duration (e.g., 4-24 hours) to allow for ICAM-1 expression.
-
Analysis of ICAM-1 Expression: Following incubation, assess the levels of ICAM-1 expression using a suitable method such as flow cytometry or Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Lower the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). |
| High Cell Death/Toxicity | The concentration of this compound or the DMSO vehicle is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Always include a vehicle control (DMSO only) to assess the toxicity of the solvent. |
| Inconsistent or No Inhibitory Effect | Improper storage and handling leading to compound degradation. Insufficient pre-incubation time with the inhibitor. | Store the this compound powder and stock solutions at the recommended temperatures. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Optimize the pre-incubation time with the inhibitor before adding the stimulus (e.g., TNFα). |
| Variability Between Experiments | Inconsistent cell passage number or confluency. Variation in reagent quality. | Use cells within a consistent range of passage numbers. Ensure that cells are at a similar confluency at the start of each experiment. Use high-quality, fresh reagents. |
Visualizations
References
Technical Support Center: Tyrphostin AG 1288
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tyrphostin AG 1288. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of tyrosine kinases.[1][2][3][4][5] Its primary mechanism of action is the inhibition of tyrosine phosphorylation, a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival. It has been shown to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and cytotoxicity mediated by Tumor Necrosis Factor-alpha (TNFα) in vitro.[1][2][3][4][5]
Q2: My results with this compound are inconsistent across different cancer cell lines. What could be the cause?
Inconsistent results with tyrphostin compounds across different cell lines can be attributed to several factors:
-
Target Expression Levels: The expression level of the target tyrosine kinase, such as HER2/neu, can vary significantly between cell lines.[6] Cell lines with higher target expression may show a more pronounced response to the inhibitor.
-
Genetic Background of Cell Lines: The genetic makeup of the cells, including the status of tumor suppressor genes like p53, can influence the cellular response to tyrphostins.[4] For example, the activity of some tyrphostins has been shown to be dependent on the p53 status of the cells.[4]
-
Receptor Mutations: The presence of different receptor forms, such as truncated versus wild-type receptors, can alter the sensitivity to tyrphostin inhibitors.[3]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance to tyrosine kinase inhibitors by activating alternative signaling pathways to bypass the inhibited pathway.
Q3: I am observing unexpected off-target effects. Is this common with this compound?
While this compound is a potent tyrosine kinase inhibitor, off-target effects are a possibility with many small molecule inhibitors. Some tyrphostin compounds have been reported to exhibit activities beyond their primary intended targets. For instance, certain tyrphostins have been shown to:
-
Inhibit other enzymes like topoisomerase I.[7]
-
Induce chromosomal aberrations in transformed cell lines but not in primary cells.[2]
-
Cause physiological side effects in vivo, such as hypomagnesemia and cardiac dysfunction, as seen with Tyrphostin AG 1478.[8]
It is crucial to include appropriate controls in your experiments to identify and characterize any potential off-target effects.
Q4: What is the best way to prepare and store this compound to ensure its stability and activity?
Proper handling and storage of this compound are critical for obtaining consistent results.
-
Solubility: this compound is soluble in DMSO.[1][3][4] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][3][4]
-
Stock Solution Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Powder Storage: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variable Inhibition of Cell Proliferation | Cell line-dependent sensitivity. | Profile your cell lines for target tyrosine kinase expression (e.g., HER2/neu) and key signaling pathway components. Consider the p53 status of your cell lines.[4] |
| Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the optimal IC50 for each cell line. | |
| Compound degradation. | Prepare fresh stock solutions in anhydrous DMSO.[1][3][4] Aliquot and store at -80°C to minimize freeze-thaw cycles.[1] | |
| Unexpected Cell Cycle Arrest or Apoptosis Profile | Off-target effects on cell cycle machinery. | Investigate the effect of this compound on key cell cycle regulators (e.g., cyclins, CDKs). Some tyrphostins have been shown to suppress cyclin B1.[5] |
| Cell-type specific responses. | Compare the apoptotic response in your experimental cell line with a control cell line known to be sensitive or resistant to tyrosine kinase inhibitors. | |
| In vivo Experiments Yielding Unexpected Toxicity | Potential for systemic off-target effects. | Monitor for physiological changes in animal models. For example, Tyrphostin AG 1478 was found to cause hypomagnesemia.[8] |
| Poor bioavailability. | Optimize the delivery route and formulation. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[1][3][4] Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired assay, such as a cell viability assay (e.g., MTT), apoptosis assay (e.g., Annexin V staining), or protein analysis (e.g., Western blot).
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Simplified HER2/neu signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrphostin AG 1288 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG 1288. The content focuses on optimizing incubation time and provides detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of tyrosine kinases.[1][2] It functions by blocking the activity of these enzymes, which are crucial components of cellular signaling pathways. Specifically, this compound has been shown to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and cytotoxicity mediated by Tumor Necrosis Factor-alpha (TNFα) in vitro.[1][2][3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily interferes with signal transduction pathways that are dependent on tyrosine kinase activity. A key pathway inhibited by this compound is the TNFα-induced signaling cascade that leads to the upregulation of ICAM-1. This pathway is known to involve the activation of Protein Kinase C (PKC) and the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: Based on published studies, a starting concentration range of 3 µM to 100 µM can be used for cell-based assays.[6] Initial experiments to assess the inhibition of TNFα-induced ICAM-1 expression have utilized incubation times of 4 and 24 hours.[6] However, the optimal concentration and incubation time will be cell-type and context-dependent, and empirical determination is highly recommended.
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: The optimal incubation time for this compound should be determined experimentally by performing a time-course experiment. This involves treating your cells with a fixed, effective concentration of the inhibitor and assessing the biological readout of interest (e.g., target protein phosphorylation, gene expression, or a phenotypic change) at various time points. It is also crucial to monitor cell viability at each time point to distinguish the desired inhibitory effect from general cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short: The inhibitory effect may not have had sufficient time to manifest. | Perform a time-course experiment with longer incubation periods (e.g., 8, 12, 24, 48 hours). |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit the target kinase in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. | |
| Cell line resistance: The target kinase may not be critical for the signaling pathway in your chosen cell line, or the cells may have compensatory mechanisms. | Confirm the expression and activity of the target tyrosine kinase in your cell line. Consider using a different cell line that is known to be sensitive to tyrosine kinase inhibition. | |
| High levels of cytotoxicity observed | Incubation time is too long: Prolonged exposure to the inhibitor may lead to off-target effects and cell death. | Perform a time-course experiment with shorter incubation periods (e.g., 1, 2, 4, 6 hours) and assess both target inhibition and cell viability (e.g., using an MTT or trypan blue exclusion assay). |
| Inhibitor concentration is too high: The concentration of this compound may be toxic to your cells. | Perform a dose-response experiment to identify a concentration that effectively inhibits the target without causing significant cell death. | |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used in the cell culture. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in cell health and confluency: Differences in cell passage number, confluency, or overall health can affect their response to treatment. | Standardize your cell culture conditions, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor degradation: Improper storage or handling of the this compound stock solution can lead to a loss of activity. | Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Effect of this compound on TNFα-induced ICAM-1 Expression
This table summarizes data from a study by Burke-Gaffney et al. (1996) on human alveolar epithelial (A549) and vascular endothelial (EAhy926) cells.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on TNFα-induced ICAM-1 Expression |
| A549 | 3 - 100 | 4 | Dose-dependent inhibition |
| A549 | 3 - 100 | 24 | Dose-dependent inhibition |
| EAhy926 | 3 - 100 | 4 | Dose-dependent inhibition |
| EAhy926 | 3 - 100 | 24 | Dose-dependent inhibition |
Data is qualitative as presented in the source. Researchers should generate their own quantitative data.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal incubation time for this compound in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
TNFα (or other stimulus)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Once cells are attached and growing, replace the medium with fresh medium containing a predetermined effective concentration of this compound (this may need to be determined from a prior dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
-
Stimulation: At the end of each incubation period, stimulate the cells with TNFα for a short period (e.g., 15-30 minutes) to induce the signaling pathway of interest.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-p65 and total p65 for NF-κB activation).
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and determine the time point at which maximal inhibition of target phosphorylation is achieved without significant changes in the total protein levels.
Visualizations
Caption: TNFα to ICAM-1 signaling pathway and potential inhibition by this compound.
Caption: Workflow for determining the optimal incubation time of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (AG 1288) | 酪氨酸激酶抑制剂 | MCE [medchemexpress.cn]
- 4. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypic effects of Tyrphostin AG 1288
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Tyrphostin AG 1288. While this compound is primarily known as a potent tyrosine kinase inhibitor, researchers may encounter a range of phenotypic effects that extend beyond this primary mechanism of action. This guide addresses these potential observations to assist in data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing apoptosis after treatment with this compound. Is this an expected outcome?
A1: Yes, apoptosis is a potential, and often intended, downstream effect of tyrosine kinase inhibition. However, the induction of apoptosis by tyrphostin compounds can be multifaceted. While the primary inhibition of tyrosine kinases can trigger apoptosis, some tyrphostins have been observed to induce apoptosis through mechanisms that may be independent of their primary target. For instance, other tyrphostins have been shown to induce apoptosis even in cells that overexpress anti-apoptotic proteins like Bcl-2.[1] Some may also augment apoptosis by enhancing oxidative stress.[2]
Q2: I am observing cell cycle arrest in my experimental model. At which phase of the cell cycle do tyrphostins typically induce arrest?
A2: Cell cycle arrest is a commonly observed effect of tyrphostins. The specific phase of arrest can vary depending on the cell type and the specific tyrphostin used. While some tyrphostins like AG17 have been shown to induce a G1 phase arrest[1], others have been associated with G2/M phase arrest.[3] It is crucial to perform cell cycle analysis, for example by flow cytometry, to determine the specific effect in your experimental system.
Q3: Can this compound affect signaling pathways other than receptor tyrosine kinases?
A3: While designed as tyrosine kinase inhibitors, the broader family of tyrphostins has been shown to modulate other signaling pathways. For example, Tyrphostin AG1478 has been found to block JNK MAPK signaling[2], and Tyrphostin AG490 can reduce the expression of HSF1 and Mcl-1, leading to both apoptosis and autophagy.[4] Therefore, it is plausible that this compound could have off-target effects on other kinase families or signaling molecules. We recommend performing pathway-specific analysis (e.g., Western blotting for key signaling nodes) if you suspect off-target effects.
Q4: I've noticed a decrease in telomerase activity in my cancer cell line after treatment. Is this a known effect of tyrphostins?
A4: Yes, some tyrphostins have been demonstrated to suppress telomerase activity. For instance, Tyrphostin AG1478 was shown to inhibit telomerase activity in breast cancer cells, which correlated with a decrease in the expression of the human telomerase catalytic subunit (hTERT) mRNA.[5] This suggests that the anti-proliferative effects of some tyrphostins may be mediated, in part, through the inhibition of mechanisms that maintain telomere length.
Troubleshooting Guide
| Observed Phenotype | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity at low concentrations. | Cell line may be particularly sensitive to tyrosine kinase inhibition or off-target effects. | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations. |
| Cell morphology changes unrelated to apoptosis (e.g., differentiation). | Inhibition of a specific tyrosine kinase may be inducing a differentiation program. Alternatively, this could be an off-target effect. | Characterize the morphological changes using relevant markers for differentiation in your cell type. |
| Induction of autophagy markers (e.g., LC3-II). | Some tyrphostins, like AG490, can induce autophagy in parallel with apoptosis.[4] | Monitor both apoptotic and autophagic markers to understand the complete cellular response. Consider using autophagy inhibitors to determine its role in the observed phenotype. |
| Variable results between experimental replicates. | This compound may be unstable in your media over long incubation times. Inconsistent dissolution of the compound. | Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment. Ensure complete dissolution of the compound in the solvent. |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the desired time points (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
2. Western Blot for Key Signaling Proteins
-
Objective: To assess the effect of this compound on specific signaling pathways.
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3, LC3B) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Potential Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows that may be relevant when investigating the effects of this compound.
Caption: Potential mechanism of G1 arrest and apoptosis by a tyrphostin.
Caption: Recommended workflow for investigating unexpected phenotypes.
Caption: Dual induction of apoptosis and autophagy by a tyrphostin.
References
- 1. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from Tyrphostin AG 1288 experiments
Welcome to the technical support center for Tyrphostin AG 1288. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments with this potent tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of tyrosine kinases.[1][2][3] It functions by competing with ATP for its binding site on the kinase domain of growth factor receptors, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades that regulate cell proliferation, survival, and differentiation. While it is a broad-spectrum inhibitor, it has been shown to affect receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), HER2/neu, and Platelet-Derived Growth Factor Receptor (PDGFR).
Q2: I'm observing a weaker inhibitory effect than expected in my cell-based assays. What are the potential causes?
Several factors can contribute to a weaker-than-expected inhibitory effect. These include:
-
Compound Stability: Tyrphostins can be unstable in aqueous solutions. It is crucial to prepare fresh working solutions for each experiment from a DMSO stock.
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider performing assays in serum-free or reduced-serum media.
-
Cell Line Specifics: The sensitivity of a cell line to this compound can depend on the expression levels of its target kinases (e.g., EGFR, HER2) and the mutational status of downstream signaling molecules (e.g., Ras, PI3K).
-
Incubation Time: The optimal incubation time can vary. A time-course experiment is recommended to determine the ideal duration for your specific cell line and endpoint.
Q3: Can this compound exhibit off-target effects?
Yes, like many kinase inhibitors, this compound can have off-target effects, especially at higher concentrations.[4] It is important to perform dose-response experiments and use the lowest effective concentration to minimize off-target activity. To confirm that the observed effects are due to the inhibition of the intended target, consider rescue experiments with a drug-resistant mutant of the target kinase or using structurally different inhibitors to see if they produce a similar phenotype.
Q4: My cell viability assay results are inconsistent. What could be the problem?
Inconsistent results in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.[5][6]
-
Incomplete Compound Dissolution: Ensure this compound is fully dissolved in the culture medium to avoid concentration gradients across the plate.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media without cells and not use them for experimental data.[5]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., direct reduction of MTT). Running a cell-free control with the compound can help identify such interference.[5]
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability at High Concentrations
Symptom: In a dose-response experiment, you observe a decrease in cell viability at lower to mid-concentrations of this compound, but at the highest concentrations, the viability appears to increase, creating a U-shaped curve.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the aqueous culture medium. This can interfere with colorimetric or fluorometric readouts. Action: Visually inspect the wells under a microscope for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration. |
| Off-Target Effects | At high concentrations, off-target effects on pathways that promote cell survival could counteract the intended inhibitory effect.[4] Action: Perform a Western blot analysis to check the phosphorylation status of key downstream signaling molecules in both the target and potential off-target pathways at various concentrations. |
| Assay Interference | The compound itself might directly interact with the assay reagents at high concentrations.[5] Action: Run a cell-free control where you add this compound to the culture medium without cells and perform the viability assay. If a signal is generated, it indicates direct interference. Consider switching to an alternative viability assay (e.g., from MTT to a protein-based assay like SRB). |
Issue 2: Discrepancy Between Kinase Inhibition and Cellular Effect
Symptom: Your in vitro kinase assay shows potent inhibition of a specific tyrosine kinase by this compound, but you observe a much weaker effect on the proliferation of a cell line that is supposed to be dependent on that kinase.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | This compound may have poor cell permeability, preventing it from reaching its intracellular target. Action: While direct measurement of intracellular concentration can be complex, you can try to increase the incubation time or use a different vehicle for delivery if possible. |
| Drug Efflux Pumps | The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell. Action: Investigate the expression of common drug efflux pumps in your cell line. If present, you can try co-treatment with a known efflux pump inhibitor to see if it potentiates the effect of this compound. |
| Redundant Signaling Pathways | The cell line may have redundant or compensatory signaling pathways that are activated upon inhibition of the primary target, thus maintaining cell proliferation and survival. Action: Use pathway analysis tools and perform Western blotting for key nodes in related signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to identify any compensatory activation. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified tyrosine kinase.
Materials:
-
Recombinant Tyrosine Kinase
-
Peptide Substrate
-
This compound
-
Kinase Assay Buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Assay Plate Setup: Add 1 µL of each this compound dilution to the wells of the assay plate. Include DMSO-only controls.
-
Enzyme Addition: Prepare a solution of the recombinant kinase in kinase assay buffer and add it to each well (except for the "no enzyme" control).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. Add this mixture to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence ("no enzyme" control) from all other readings. Calculate the percentage of kinase inhibition for each this compound concentration and plot the data to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Minimizing DMSO toxicity in Tyrphostin AG 1288 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing DMSO toxicity and ensuring reliable results in Tyrphostin AG 1288 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of tyrosine kinases.[1][2] Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting these enzymes, this compound can block signaling cascades that are often overactive in cancer cells. While its specific targets are broad, it is known to affect pathways regulated by receptors like the Epidermal Growth Factor Receptor (EGFR) and HER2/neu.
Q2: Why is DMSO used to dissolve this compound?
This compound, like many other small molecule inhibitors, has poor solubility in aqueous solutions such as cell culture media.[3] Dimethyl sulfoxide (B87167) (DMSO) is a polar aprotic solvent that can effectively dissolve a wide range of polar and nonpolar compounds, making it an essential vehicle for preparing stock solutions of this compound for in vitro experiments.[1][3][4]
Q3: What is the recommended final concentration of DMSO in my cell culture?
To minimize toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate DMSO concentrations up to 0.5%, and some even up to 1%, without significant cytotoxic effects. However, primary cells are generally more sensitive. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for your this compound treatment.[5]
Q4: How should I prepare and store my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[6] For example, a 10 mM stock solution is common for in vitro assays.[6] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][3][6] Always bring the stock solution to room temperature before use.
Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound.[3][7] Here are some troubleshooting steps:
-
Increase the initial stock concentration: Using a more concentrated stock solution allows you to add a smaller volume to your media, which can sometimes help. However, this also means the final DMSO concentration might be higher, so a balance is needed.
-
Vortex while diluting: Add the DMSO stock solution to the culture medium drop-wise while vortexing or gently mixing to ensure rapid and even dispersion.
-
Warm the medium: Slightly warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: In some cases, brief sonication of the diluted solution can help to redissolve small precipitates, but be cautious as this can generate heat and potentially degrade the compound or other media components.
-
Use a lower final concentration: The precipitation may indicate that you are exceeding the solubility limit of the compound in the final aqueous environment. Consider using a lower final concentration of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Problem | Possible Cause | Solution |
| High cell death in vehicle control wells | The final DMSO concentration is too high for your specific cell line. | Determine the maximum tolerable DMSO concentration for your cells by performing a dose-response curve with DMSO alone (e.g., 0.1% to 2%). Ensure the final DMSO concentration in your assay is below this toxic threshold. |
| The DMSO is not of high purity or is hydrated. | Use anhydrous, cell culture-grade DMSO. Hygroscopic DMSO can have a significant impact on the solubility and toxicity of the product.[1][4] | |
| Inconsistent or no inhibitory effect of this compound | The compound has degraded. | Prepare fresh working dilutions from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| The compound has precipitated out of solution. | Visually inspect your culture wells for any precipitate. If present, refer to the troubleshooting steps for precipitation in the FAQ section. | |
| The chosen cell line is not sensitive to this compound. | Ensure your cell line expresses the target tyrosine kinases at a sufficient level. You may need to screen different cell lines to find a suitable model. | |
| Variability between replicate wells | Uneven cell seeding. | Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain a uniform cell density. |
| Edge effects in the multi-well plate. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. |
Quantitative Data Summary
The following tables provide a summary of typical DMSO concentrations used in cell culture and a template for determining the IC50 of this compound.
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect on Most Cell Lines | Reference |
| ≤ 0.1% | Generally considered safe with minimal to no cytotoxicity. | [8] |
| 0.1% - 0.5% | Well-tolerated by most robust cell lines. | [8] |
| > 0.5% - 1.0% | May cause some cytotoxicity in sensitive cell lines. | [8] |
| > 1.0% | Significant cytotoxicity is expected in most cell lines. | [8] |
Table 2: Template for this compound IC50 Determination
| Cell Line | Receptor Status (e.g., EGFR, HER2) | This compound IC50 (µM) |
| e.g., A431 | EGFR high | Data to be determined |
| e.g., SK-BR-3 | HER2 high | Data to be determined |
| e.g., MCF-7 | EGFR low, HER2 low | Data to be determined |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration
This protocol is designed to identify the highest non-toxic concentration of DMSO for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.
-
Incubation: Incubate the plate for the intended duration of your this compound assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, to determine the percentage of viable cells in each DMSO concentration compared to the 0% control.
-
Analysis: Plot the cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: this compound Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5] Include a vehicle control with the same final DMSO concentration as the highest drug concentration.[5]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG 1288 degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stability of Tyrphostin AG 1288 in aqueous solutions. Due to its chemical structure, this compound presents stability challenges in aqueous environments that can significantly impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the reliable use of this potent tyrosine kinase inhibitor.
Troubleshooting Guide: Common Issues with this compound in Aqueous Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer/media | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure compatibility with your experimental system). - Prepare fresh dilutions immediately before use and do not store aqueous solutions. - Use pre-warmed aqueous buffer and add the DMSO stock solution dropwise while vortexing. |
| Loss of inhibitory activity over a short period in aqueous solution | This compound is likely unstable in aqueous solutions, particularly at neutral or alkaline pH. The catechol (3,4-dihydroxyphenyl) moiety is susceptible to oxidation. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - If compatible with the assay, use buffers with a slightly acidic pH (e.g., pH 6.0-6.5) to improve stability. - Protect solutions from light, as similar compounds can be photolabile. |
| Inconsistent experimental results between different days or batches | This can be due to the degradation of this compound in either the DMSO stock solution or the final aqueous working solution. Repeated freeze-thaw cycles of the DMSO stock can also contribute to degradation. | - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Always use freshly prepared aqueous dilutions. - Standardize the preparation method, including the final DMSO concentration and the pH of the aqueous buffer. |
| Color change (e.g., to pink or brown) of the aqueous solution | Oxidation of the catechol moiety in this compound can lead to the formation of colored byproducts. This is often accelerated by exposure to air (oxygen), light, and higher pH. | - Prepare solutions in buffers that have been degassed to remove dissolved oxygen. - Protect the solution from light by using amber vials or covering the container with foil. - Prepare solutions immediately before use to minimize exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I store the stock solution of this compound?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[1]
Q3: Is this compound stable in aqueous solutions?
A3: While specific quantitative data on the degradation kinetics of this compound in aqueous solutions is limited, its chemical structure, which contains a catechol moiety, suggests inherent instability. Catechols are prone to oxidation, a process that is often accelerated at neutral to alkaline pH and in the presence of oxygen and light. Therefore, it is highly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.
Q4: What factors can influence the degradation of this compound in aqueous solutions?
A4: Several factors can accelerate the degradation of this compound in aqueous media:
-
pH: Higher (neutral to alkaline) pH can increase the rate of oxidation of the catechol group.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to light, especially UV light, may cause photo-degradation or isomerization.
-
Temperature: Higher temperatures can increase the rate of chemical degradation.
Q5: How can I assess the stability of my this compound solution under my experimental conditions?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of this compound. This involves incubating the compound in your experimental buffer under your specific conditions (e.g., temperature, light exposure) and measuring its concentration at different time points. A decrease in the peak area corresponding to this compound over time indicates degradation.
Experimental Protocols
General Protocol for Preparing Aqueous Working Solutions of this compound
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Warm your desired aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature.
-
While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
Validation & Comparative
Tyrphostin AG 1288: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Comparison of Tyrphostin AG 1288 and Other Tyrphostin Inhibitors for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound with other notable tyrphostin inhibitors, supported by available experimental data. Tyrphostins are a class of synthetic compounds known for their ability to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cellular signaling pathways regulating growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer, making PTK inhibitors a significant area of research and drug development.
Executive Summary
This compound is a potent tyrosine kinase inhibitor.[1] While specific quantitative data on its kinase inhibition profile is not as widely published as other tyrphostins, it has been shown to effectively inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity.[1] This guide places this compound in context with other well-characterized tyrphostin inhibitors, such as Tyrphostin AG 1478, Tyrphostin AG 490, and Tyrphostin AG 879, for which specific inhibitory concentrations (IC50) against various kinases have been determined.
Data Presentation: Quantitative Comparison of Tyrphostin Inhibitors
The following tables summarize the available quantitative data for various tyrphostin inhibitors, providing a basis for comparison of their potency and selectivity. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line and assay used.
Table 1: Comparative Inhibitory Potency (IC50) of Tyrphostin Inhibitors against Specific Kinases
| Compound | Target Kinase(s) | IC50 | Reference(s) |
| This compound | Tyrosine Kinases | Data not available | [1] |
| Tyrphostin AG 1478 | EGFR | 3 nM | [2][3][4] |
| Tyrphostin AG 490 | JAK2 | 10 µM | [5] |
| EGFR | 2 µM | [5] | |
| ErbB2/HER2 | 13.5 µM | [5] | |
| Tyrphostin AG 879 | HER2/ErbB2 | 1 µM | [6][7][8] |
| TrkA | 10 µM | [9] |
Table 2: Cellular Effects of Tyrphostin Inhibitors
| Compound | Cellular Effect | Cell Line/System | Notes | Reference(s) |
| This compound | Inhibition of ICAM-1 expression | Human vascular endothelial and lung epithelial cells | - | [1] |
| Inhibition of TNFα-mediated cytotoxicity | In vitro models | - | [1] | |
| Tyrphostin AG 1478 | Inhibition of cell growth | Human glioma cells | More potent in cells with truncated EGFR | [10] |
| Tyrphostin AG 490 | Inhibition of T cell proliferation | T cells | - | [5] |
| Tyrphostin AG 879 | Inhibition of cell proliferation | Various cancer cell lines | Dose-dependent | [9] |
| Induction of apoptosis | Various cancer cell lines | Dose-dependent | [9] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared tyrphostin inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of tyrphostin inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of tyrphostin inhibitors on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Tyrphostin inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the tyrphostin inhibitor in complete culture medium. Remove the existing medium from the wells and add the inhibitor dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol is used to determine the effect of tyrphostin inhibitors on the phosphorylation of specific target proteins.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the tyrphostin inhibitor at various concentrations and for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (against the phosphorylated or total protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Conclusion
This compound is a valuable tool for studying cellular processes regulated by tyrosine kinases, particularly those involving ICAM-1 and TNFα signaling. While direct quantitative comparisons of its kinase inhibitory activity with other tyrphostins are limited in publicly available literature, this guide provides a framework for its evaluation alongside well-characterized inhibitors like AG 1478, AG 490, and AG 879. The provided experimental protocols offer standardized methods for researchers to generate their own comparative data and further elucidate the specific mechanisms of action of this compound. As with any inhibitor, it is recommended that researchers determine the optimal concentration and experimental conditions for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 6. Tyrphostin AG 879 | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]
- 7. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Kit Inhibition: Tyrphostin AG 1288 and Specific c-Kit Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the tyrosine kinase inhibitor Tyrphostin AG 1288 and more specific c-Kit inhibitors such as Imatinib, Sunitinib, and Dasatinib. This analysis is supported by experimental data to delineate their performance and potential applications in research and drug discovery.
The c-Kit receptor tyrosine kinase, a key player in cellular signaling pathways governing cell survival, proliferation, and differentiation, has emerged as a critical target in oncology.[1] Dysregulation of c-Kit signaling is implicated in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[2][3] This has spurred the development of numerous inhibitors targeting this kinase. This guide focuses on a comparative overview of this compound, a member of the broader class of tyrosine kinase inhibitors, and several well-established, specific c-Kit inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected c-Kit inhibitors, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (nM) vs. c-Kit | Assay Type | Reference(s) |
| Tyrphostin AG 1296 | 1800 | Cell-based (Swiss 3T3 cells) | [6] |
| Imatinib | 100 | Cell-free or cell-based | [7] |
| Sunitinib | 80 (VEGFR2), also inhibits c-Kit | Cell-free | [7] |
| Dasatinib | 79 | Cell-free | [8] |
| Dasatinib | 1.5 | Cell-based (TF-1 cells) | [1] |
Signaling Pathway Inhibition
The c-Kit signaling cascade is initiated by the binding of its ligand, stem cell factor (SCF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival. The inhibitors discussed interfere with this process at the initial autophosphorylation step.
Caption: The c-Kit signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for biochemical and cell-based assays used to determine c-Kit inhibition.
Biochemical Kinase Assay (General Protocol)
This assay quantifies the direct inhibition of c-Kit kinase activity in a cell-free system.
Caption: Workflow for a biochemical c-Kit kinase inhibition assay.
Cell-Based c-Kit Phosphorylation Assay
This assay measures the inhibition of c-Kit autophosphorylation within a cellular context.
-
Cell Culture: Culture a c-Kit-expressing cell line (e.g., TF-1) in appropriate media.
-
Starvation: Serum-starve the cells to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, Imatinib) for a specified time.
-
Stimulation: Stimulate the cells with stem cell factor (SCF) to induce c-Kit autophosphorylation.
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting or ELISA: Analyze the cell lysates for phosphorylated c-Kit (p-c-Kit) and total c-Kit levels using either Western blotting with specific antibodies or a sandwich ELISA kit.[9]
-
Data Analysis: Quantify the levels of p-c-Kit relative to total c-Kit and determine the IC50 value of the inhibitor.
Caption: Workflow for a cell-based c-Kit phosphorylation assay.
Concluding Remarks
The comparison of this compound (represented by its analogue AG 1296) with specific c-Kit inhibitors like Imatinib, Sunitinib, and Dasatinib reveals a significant difference in potency. While Tyrphostins are effective as broad-spectrum tyrosine kinase inhibitors, the specific c-Kit inhibitors demonstrate substantially lower IC50 values, indicating higher potency and likely greater selectivity for c-Kit. This distinction is critical for researchers selecting an appropriate tool for their studies. For experiments requiring potent and specific inhibition of c-Kit, Imatinib, Sunitinib, or Dasatinib would be the preferred choice. This compound, on the other hand, may serve as a useful tool for studies investigating the broader effects of tyrosine kinase inhibition or as a starting point for the development of more specific inhibitors. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the nuanced differences between these compounds.
References
- 1. This compound (AG 1288) | 酪氨酸激酶抑制剂 | MCE [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. zensa.com.br [zensa.com.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Tyrphostin AG 1288 and TNFα Blockers in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Tyrphostin AG 1288, a tyrosine kinase inhibitor, and the well-established class of TNFα blockers. This objective analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to inform research and development efforts in inflammatory and autoimmune diseases.
Executive Summary
Tumor necrosis factor-alpha (TNFα) is a critical pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. Consequently, targeting TNFα has been a cornerstone of therapeutic intervention for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNFα blockers, a class of biologic agents, directly neutralize this cytokine with proven clinical efficacy. In contrast, this compound represents a small molecule approach, targeting intracellular signaling cascades initiated by various growth factors and cytokines, including those downstream of TNFα.
This guide will delineate the distinct mechanisms of these two therapeutic modalities, present available efficacy data in a comparative format, and provide detailed experimental protocols for key assays. It is important to note that while TNFα blockers have extensive clinical data, the information on this compound is primarily from preclinical studies. This disparity in the maturity of the data should be considered when evaluating their comparative efficacy.
Mechanism of Action
This compound: A Broad-Spectrum Tyrosine Kinase Inhibitor
This compound is a potent inhibitor of tyrosine kinases.[1] Unlike the targeted approach of TNFα blockers, this compound acts intracellularly to modulate a broader range of signaling pathways. Its anti-inflammatory effects are attributed, in part, to its ability to interfere with signaling cascades that are also activated by TNFα.
Key mechanistic aspects include:
-
Inhibition of Tyrosine Kinases: As a tyrphostin, AG 1288 competitively blocks the ATP-binding site of various tyrosine kinases, preventing the phosphorylation of downstream signaling molecules. This can impact cell proliferation, differentiation, and survival.
-
Inhibition of ICAM-1 Expression: this compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation.
-
Inhibition of TNFα-Mediated Cytotoxicity: Preclinical studies have demonstrated that this compound can inhibit the cytotoxic effects induced by TNFα in vitro.[1]
The broader inhibitory profile of this compound suggests its potential application in conditions where multiple signaling pathways contribute to pathology.
TNFα Blockers: Targeted Extracellular Neutralization
TNFα blockers are biologic agents, primarily monoclonal antibodies or soluble receptor fusion proteins, that specifically target and neutralize TNFα.[2] Their mechanism is direct and extracellular.
Key mechanistic aspects include:
-
Binding to Soluble and Transmembrane TNFα: These agents bind to both the soluble and transmembrane forms of TNFα, preventing the cytokine from interacting with its receptors (TNFR1 and TNFR2).
-
Inhibition of Downstream Signaling: By blocking TNFα-receptor interaction, these drugs effectively halt the initiation of downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for the expression of pro-inflammatory genes.[3]
-
Induction of Apoptosis and Other Cellular Effects: Some TNFα blockers can induce apoptosis in activated T cells and monocytes and may also mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
The high specificity of TNFα blockers for their target results in a potent and targeted anti-inflammatory effect.
Comparative Efficacy Data
Direct comparative efficacy studies between this compound and TNFα blockers are not currently available in published literature. The following tables summarize the available quantitative data for each, highlighting the different contexts in which they have been evaluated.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | TNFα Blockers (Example: Adalimumab) |
| Target | Tyrosine Kinases | Tumor Necrosis Factor-alpha (TNFα) |
| Assay | Inhibition of TNFα-mediated cytotoxicity in L929 cells | Neutralization of TNFα-induced cytotoxicity in L929 cells |
| Reported IC50 | Data not available in searched literature | ~3.85 nM[4] |
| Assay | Inhibition of ICAM-1 Expression | Not directly applicable (primary mechanism is TNFα neutralization) |
| Reported Effect | Dose-dependent inhibition observed[1] | Indirectly reduces ICAM-1 expression by blocking TNFα signaling |
Note: The lack of a reported IC50 value for this compound in TNFα-mediated cytotoxicity assays makes a direct quantitative comparison of potency challenging.
Table 2: In Vivo Efficacy Data
| Parameter | This compound (or related compounds) | TNFα Blockers |
| Model | Mouse model of arterial injury (using Tyrphostin AG-556) | Murine collagen-induced arthritis (CIA) and other inflammatory models |
| Effect | Reduced intimal thickening | Significant amelioration of clinical severity and joint damage |
| Model | Not available in searched literature for inflammatory arthritis | Pristane-induced arthritis (PIA) in mice |
| Effect | Not applicable | Reduced incidence of arthritis from 65% to 0% in one study |
Note: The in vivo data for this compound is limited and from a related compound in a different disease model. In contrast, TNFα blockers have extensive in vivo data from various well-established models of inflammatory arthritis.[5]
Signaling Pathways
The following diagrams illustrate the distinct points of intervention of this compound and TNFα blockers in inflammatory signaling pathways.
Caption: Signaling pathways affected by TNFα blockers and this compound.
Experimental Protocols
TNFα-Induced Cytotoxicity Assay (L929 Cells)
This assay is commonly used to assess the cytotoxic effect of TNFα and the neutralizing capacity of inhibitors.
Workflow Diagram:
Caption: Workflow for a TNFα-induced cytotoxicity assay using L929 cells.
Detailed Methodology:
-
Cell Culture: L929 murine fibrosarcoma cells, which are sensitive to TNFα-induced apoptosis, are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 3 x 104 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing a constant concentration of TNFα (e.g., 1 ng/mL) and varying concentrations of the test compound (this compound or a TNFα blocker). A positive control (TNFα alone) and a negative control (medium alone) are included. Actinomycin D (e.g., 1 µg/mL) can be added to sensitize the cells to TNFα.
-
Incubation: The plate is incubated for 18-24 hours.
-
Viability Assessment (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the negative control. The IC50 value (the concentration of the inhibitor that results in 50% protection from TNFα-induced cell death) can be determined from the dose-response curve.
Cell Surface ICAM-1 Expression ELISA
This assay quantifies the expression of ICAM-1 on the surface of endothelial or epithelial cells, which is typically upregulated by TNFα.
Workflow Diagram:
Caption: Workflow for a cell surface ICAM-1 expression ELISA.
Detailed Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured to confluence in a 96-well plate.
-
Treatment: Cells are treated with TNFα (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Blocking: Non-specific binding is blocked using a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for human ICAM-1.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: The wells are washed again, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue product.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid (e.g., sulfuric acid), which turns the solution yellow.
-
Data Acquisition: The absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of ICAM-1 expressed on the cell surface.
Conclusion and Future Directions
This compound and TNFα blockers represent two distinct strategies for mitigating TNFα-driven inflammation. TNFα blockers offer a highly specific and clinically validated approach by directly neutralizing the cytokine. Their efficacy in a range of autoimmune diseases is well-documented. This compound, as a tyrosine kinase inhibitor, presents a broader mechanism of action that extends beyond the TNFα pathway. While preclinical data suggests its potential to inhibit TNFα-mediated effects, a direct and quantitative comparison of its efficacy to TNFα blockers is not yet possible due to the limited availability of data.
Future research should focus on:
-
Quantitative in vitro studies to determine the IC50 of this compound for TNFα-mediated cytotoxicity and ICAM-1 expression.
-
In vivo studies in relevant animal models of inflammatory diseases (e.g., collagen-induced arthritis) to assess the efficacy of this compound and enable a more direct comparison with TNFα blockers.
-
Elucidation of the specific tyrosine kinases inhibited by this compound that are critical for its anti-inflammatory effects.
Such studies will be crucial in determining the potential therapeutic niche for this compound and whether its broader mechanism of action offers advantages over the targeted approach of TNFα blockers in specific disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro physical and functional interaction assays to examine the binding of progranulin derivative Atsttrin to TNFR2 and its anti-TNFα activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity | MDPI [mdpi.com]
- 5. Amelioration of arthritis in two murine models using antibodies to oncostatin M - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 1288: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Tyrphostin AG 1288, a potent tyrosine kinase inhibitor. Due to the limited availability of comprehensive quantitative data for this compound against a broad panel of kinases, this guide presents the available information and draws comparisons with other well-characterized members of the tyrphostin family, namely Tyrphostin AG 1478 and Tyrphostin AG 490. This comparative approach aims to provide researchers with a valuable context for evaluating the potential applications and off-target effects of this compound in their studies.
Quantitative Selectivity Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its comparators against various protein tyrosine kinases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target Kinase | IC50 | Reference |
| This compound | Tyrosine Kinases | Potent Inhibitor (Specific IC50 values not widely reported) | General knowledge |
| Tyrphostin AG 1478 | EGFR | 3 nM | [1] |
| HER2-Neu | >100 µM | [1] | |
| PDGFR | >100 µM | [1] | |
| Trk | No significant activity | [1] | |
| Bcr-Abl | No significant activity | [1] | |
| InsR | No significant activity | [1] | |
| Tyrphostin AG 490 | EGFR | 2 µM | [2] |
| ErbB2 (HER2) | 13.5 µM | [2] | |
| JAK2 | Inhibits | [2] | |
| Lck, Lyn, Btk, Syk, Src | No activity | [2] |
Signaling Pathway Inhibition
Tyrphostins primarily act as competitive inhibitors at the ATP-binding site of the kinase domain of receptor tyrosine kinases. By blocking the binding of ATP, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates the general mechanism of action of tyrphostins on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for this class of inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro kinase assays. Below are detailed protocols for common assay formats.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay format is a robust and sensitive method for determining the inhibitory activity of compounds against various tyrosine kinases.
1. Materials and Reagents:
-
Recombinant human tyrosine kinase (e.g., EGFR, HER2)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other inhibitors) dissolved in DMSO
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
2. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and the biotinylated substrate in Kinase Assay Buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare the ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, thus stopping the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at ~320-340 nm, emission at ~620 nm and ~665 nm).
3. Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioactive Kinase Assay (32P-ATP)
This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-32P]ATP onto a substrate.
1. Materials and Reagents:
-
Recombinant human tyrosine kinase
-
Peptide or protein substrate
-
[γ-32P]ATP
-
Kinase Assay Buffer
-
This compound (or other inhibitors) dissolved in DMSO
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
2. Experimental Procedure:
-
Compound Preparation: As described for the HTRF assay.
-
Kinase Reaction:
-
Set up the reaction in a microcentrifuge tube or 96-well plate.
-
Add Kinase Assay Buffer, the substrate, and the diluted inhibitor.
-
Add the kinase to the mixture.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding an equal volume of ice-cold 10% TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
-
If using TCA precipitation, centrifuge to pellet the protein, wash the pellet to remove unincorporated [γ-32P]ATP.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
-
Data Acquisition: Measure the radioactivity of the protein pellet or the phosphocellulose paper using a scintillation counter.
3. Data Analysis:
-
Determine the amount of 32P incorporated into the substrate for each inhibitor concentration.
-
Calculate the percent inhibition relative to the control (DMSO only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This guide provides a framework for understanding the selectivity of this compound in the context of other tyrphostin inhibitors. Researchers are encouraged to perform their own comprehensive kinase profiling to fully characterize the activity of AG 1288 in their specific experimental systems.
References
Tyrphostin AG 1288: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor, Tyrphostin AG 1288, focusing on its cross-reactivity with other kinases. Due to the limited availability of a comprehensive public kinase screening panel for this compound, this guide leverages data from related tyrphostin compounds to provide a contextual understanding of its likely selectivity profile. The information herein is intended to support researchers in designing experiments and interpreting data related to the use of this compound.
Executive Summary
This compound is recognized as a potent inhibitor of tyrosine kinases.[1][2] While its primary targets are within the tyrosine kinase family, a comprehensive understanding of its off-target effects is crucial for the precise interpretation of experimental results. This guide presents available data on the broader tyrphostin class of inhibitors, outlines a detailed protocol for assessing kinase inhibition, and visualizes the well-established Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for tyrphostins.
Data Presentation: Kinase Inhibition Profile
| Kinase | Tyrphostin A23 (AG 18) IC50 (µM) | Tyrphostin AG 1478 IC50 (µM) | Notes |
| EGFR | 35 | 0.003 | Potent inhibition of EGFR is a common feature of many tyrphostins. |
| PDGFR | 25 | >100 | Differential selectivity for PDGFR is observed within the tyrphostin family. |
| CK2 | - | 25.9 | Some tyrphostins exhibit cross-reactivity with serine/threonine kinases like Casein Kinase 2.[3] |
Data presented is a compilation from various sources and should be used for comparative purposes only. The absence of a value indicates that data was not found in the searched literature.
Signaling Pathway Inhibition
Tyrphostins are a class of compounds originally designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[6][7][8] Inhibition of this pathway is a key mechanism for the anti-proliferative effects of many tyrphostins.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
To facilitate the independent assessment of this compound cross-reactivity, a detailed, generalized protocol for an in vitro biochemical kinase inhibition assay is provided below. This protocol can be adapted for various kinases and detection formats.[9][10][11][12]
Protocol: In Vitro Biochemical Kinase Inhibition Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected protein kinases.
2. Materials:
-
This compound
-
Recombinant protein kinases (e.g., EGFR, Src, Abl, AKT, etc.)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), γ-³²P-ATP or γ-³³P-ATP for radiometric assays
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
Plate reader (e.g., scintillation counter, luminometer, or fluorescence reader)
-
DMSO (for compound dilution)
3. Experimental Workflow:
Caption: Experimental workflow for a biochemical kinase inhibition assay.
4. Detailed Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for testing.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each diluted compound or DMSO (for vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in the kinase assay buffer.
-
Enzyme and Substrate Addition: Add the kinase/substrate master mix to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of this compound to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent as per the manufacturer's instructions.
-
Signal Measurement: Measure the signal using a plate reader appropriate for the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying tyrosine kinase-mediated signaling pathways. While a comprehensive selectivity profile is not publicly available, the information on related tyrphostins suggests a primary activity against tyrosine kinases, with potential for cross-reactivity with other kinase families. Researchers are encouraged to perform independent kinase profiling using the provided experimental protocol to determine the precise selectivity of this compound in their experimental systems. This will ensure the accurate interpretation of its biological effects and contribute to a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validating Tyrphostin AG 1288: A Comparative Guide to Secondary Methods
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin AG 1288 is a potent tyrosine kinase inhibitor known to modulate cellular adhesion and inflammatory responses.[1] Its primary mechanisms of action include the inhibition of the c-Kit receptor tyrosine kinase and the suppression of Intercellular Adhesion Molecule-1 (ICAM-1) expression and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity.[1][2] Robust validation of these effects is critical for accurate interpretation of experimental results and for advancing drug discovery programs. This guide provides a comparative overview of secondary methods to validate the activity of this compound, complete with experimental protocols and data presentation strategies.
Comparative Analysis of Validation Methods
The multifaceted activity of this compound necessitates a multi-pronged validation approach. The primary effects can be confirmed using a combination of techniques that assess target engagement, downstream signaling, and cellular phenotype.
| Target/Effect | Primary Validation Method | Secondary Validation Method(s) | Key Readout |
| c-Kit Inhibition | Western Blot for Phospho-c-Kit | Cellular Thermal Shift Assay (CETSA) | Change in c-Kit phosphorylation levels, Thermal stability of c-Kit |
| ICAM-1 Expression | Flow Cytometry | Western Blot, Cell-based ELISA | Cell surface ICAM-1 levels, Total ICAM-1 protein levels |
| TNFα-mediated Cytotoxicity | L929 Cell Viability Assay | Caspase Activity Assays | L929 cell death, Caspase-3/7 activation |
Experimental Protocols & Data
Validating c-Kit Inhibition
a) Western Blot for c-Kit Phosphorylation
This method directly measures the inhibition of c-Kit autophosphorylation, a key step in its activation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture hematopoietic cells (e.g., M-07e megakaryocytic leukemia cells) in appropriate media. Starve cells of growth factors to reduce basal c-Kit phosphorylation. Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Stimulate cells with Stem Cell Factor (SCF), the ligand for c-Kit, to induce phosphorylation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated c-Kit (e.g., anti-p-c-Kit Tyr721). Subsequently, strip and re-probe the membrane with an antibody for total c-Kit to normalize for protein loading. A loading control like GAPDH or β-actin should also be used.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software.
Data Presentation:
| This compound (µM) | p-c-Kit/Total c-Kit Ratio (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
b) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Validating Inhibition of ICAM-1 Expression
a) Flow Cytometry
Flow cytometry provides a quantitative measure of cell surface ICAM-1 expression.
Experimental Protocol:
-
Cell Culture and Treatment: Seed human alveolar epithelial (A549) or vascular endothelial (EAhy926) cells and grow to confluence.[1]
-
Pre-treat cells with this compound at various concentrations for a specified time.
-
Stimulate cells with TNFα to induce ICAM-1 expression.[1]
-
Cell Staining: Detach cells and stain with a fluorescently-labeled anti-human ICAM-1 (CD54) antibody.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Quantify the mean fluorescence intensity (MFI) as a measure of ICAM-1 expression.
Data Presentation:
The following data is adapted from a study by Burke-Gaffney et al. (1996) on EAhy926 endothelial cells treated with TNFα (1 ng/ml) for 4 hours.[1]
| This compound (µM) | Mean Fluorescence Intensity (MFI) of ICAM-1 | % Inhibition |
| 0 (TNFα only) | 100 (representative value) | 0 |
| 10 | 90 | 10 |
| 30 | 75 | 25 |
| 100 | 50 | 50 |
Signaling Pathway:
References
A Head-to-Head Comparison of Tyrphostin AG 1288 and Imatinib: A Guide for Researchers
In the landscape of tyrosine kinase inhibitors (TKIs), both Tyrphostin AG 1288 and Imatinib (B729) have emerged as significant molecules for research and therapeutic development. While Imatinib is a well-established, FDA-approved drug for various cancers, this compound belongs to a broader class of research compounds that have played a pivotal role in understanding kinase signaling. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Mechanism of Action
Imatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of its target kinases, thereby stabilizing the inactive conformation of the enzyme and preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins.[6] This blockade of phosphorylation effectively halts the downstream signaling pathways that drive cellular proliferation and survival in susceptible cancer cells.
This compound , like other members of the tyrphostin family, is also believed to act as an ATP-competitive inhibitor of tyrosine kinases. The tyrphostin class of compounds was among the first rationally designed small molecule inhibitors of tyrosine kinases. While specific structural details of its interaction with target kinases are less characterized than for Imatinib, its inhibitory action on TNFα-mediated cytotoxicity suggests an interference with signaling pathways downstream of the TNFα receptor, which can involve tyrosine phosphorylation events.
Target Selectivity and Potency
A direct head-to-head comparison of the kinase inhibition profiles of this compound and Imatinib is challenging due to the limited publicly available data for this compound against a broad kinase panel. However, we can compare the well-documented potency of Imatinib with the general understanding of tyrphostins.
Table 1: Biochemical Inhibitory Activity of Imatinib
| Target Kinase | IC50 Value |
| v-Abl | 0.6 µM[2][3] |
| c-Kit | 0.1 µM[2][3] |
| PDGFR | 0.1 µM[2][3] |
| PDGFRα | 71 nM[7] |
| PDGFRβ | 607 nM[7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
While specific IC50 values for this compound against these kinases are not available, studies on other tyrphostins indicate that they can inhibit Imatinib's targets. For instance, Tyrphostin AG 1112 and AG 568 have been shown to inhibit the p210bcr-abl tyrosine kinase.[8]
Cellular Activity
The efficacy of a kinase inhibitor is ultimately determined by its ability to inhibit its target within a cellular context and elicit a biological response, such as the inhibition of proliferation or induction of apoptosis.
Table 2: Cellular Inhibitory Activity of Imatinib
| Cell Line | Cancer Type | Target | IC50 Value |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 267 nM - 750 nM[9][10] |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit (exon 11 mutation) | ~25 nM[11] |
| GIST-882 | Gastrointestinal Stromal Tumor | c-Kit (exon 13 mutation) | 77 nM - 750 nM[11][12] |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation or viability by 50%.
Information on the cellular activity of This compound is primarily qualitative, with reports of its ability to inhibit ICAM-1 expression and TNFα-mediated cytotoxicity.[5] The IC50 for TNFα-mediated cytotoxicity has not been specifically reported for AG 1288.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method to determine the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation : Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor (this compound or Imatinib) in the kinase buffer.
-
Kinase Reaction : Add 5 µL of the inhibitor dilution to the wells of a 384-well plate. Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate). Pre-incubate for 10 minutes at room temperature.
-
Initiation : Add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
-
Termination and ADP Detection : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells (e.g., K562, GIST-T1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment : Prepare serial dilutions of this compound or Imatinib in culture medium. Remove the existing medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Conclusion
Imatinib is a highly characterized and clinically successful tyrosine kinase inhibitor with a well-defined target profile and potent activity against BCR-ABL, c-KIT, and PDGFR. Its efficacy in CML and GIST is directly linked to the inhibition of these key oncogenic drivers.
This compound, while also a potent tyrosine kinase inhibitor, lacks the extensive public database of kinase inhibition and cellular activity data that is available for Imatinib. Its known effects on ICAM-1 and TNFα-mediated pathways suggest a role in modulating inflammatory and immune responses, which may involve different sets of tyrosine kinases than those targeted by Imatinib.
For researchers considering these two inhibitors, the choice will depend on the specific research question. Imatinib is the clear choice for studies involving the well-defined pathways of BCR-ABL, c-KIT, and PDGFR. This compound may be of interest for investigating signaling pathways related to inflammation and cell adhesion, but further characterization of its kinase selectivity profile is necessary for a more direct comparison with Imatinib and other TKIs. The experimental protocols provided herein offer a standardized approach for such characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tyrphostin AG 1288: A Comparative Analysis Against Novel Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the legacy tyrosine kinase inhibitor (TKI), Tyrphostin AG 1288, against a selection of novel TKIs. The focus of this analysis is on the inhibition of the c-Kit receptor tyrosine kinase, a key target in various cancers. Due to the limited availability of publicly accessible quantitative data for this compound's c-Kit inhibition, this guide utilizes the inhibitory data for the structurally similar compound, Tyrphostin AG 1296, as a surrogate for comparative purposes. This allows for a structured benchmark against newer, more potent agents.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tyrphostin AG 1296 (as a proxy for AG 1288) and several novel TKIs against the c-Kit kinase. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Tyrphostin AG 1296 | c-Kit | 1800 | Data for AG 1296 is used as a surrogate for AG 1288. Also inhibits PDGFR (IC50 = 300-500 nM) and FGFR (IC50 = 12,300 nM). |
| Imatinib | c-Kit | 100 | A first-generation TKI, also targets BCR-Abl and PDGFR. |
| Sunitinib | c-Kit | 10 - 50 | A multi-targeted TKI, also inhibiting VEGFRs and PDGFRs. |
| Regorafenib | c-Kit | 7 | A multi-kinase inhibitor targeting VEGFRs, TIE2, PDGFR-β, and RAF. |
| Ripretinib | c-Kit | 10 - 100 | A switch-control kinase inhibitor targeting a broad range of KIT and PDGFRA mutations. |
| Avapritinib | c-Kit | 0.24 - 0.5 | A potent and selective inhibitor of KIT and PDGFRA, particularly effective against activation loop mutations. |
| Dasatinib | c-Kit | 79 | A multi-targeted inhibitor of BCR-Abl and Src family kinases, with activity against c-Kit. |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of TKIs. Below are detailed methodologies for key experiments typically employed in such assessments.
In Vitro Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Recombinant human c-Kit kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Km for the kinase)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compounds (this compound and novel TKIs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or HTRF® Kinase Assays from Cisbio)
-
Microplates (e.g., 384-well, white, low-volume)
-
Plate reader capable of luminescence or time-resolved fluorescence detection
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microplate. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Add the c-Kit kinase and the peptide substrate, both diluted in kinase buffer, to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's protocol. The signal will be inversely proportional to the amount of kinase inhibition.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular Assay for c-Kit Phosphorylation
This assay measures the ability of a compound to inhibit c-Kit autophosphorylation in a cellular context.
1. Reagents and Materials:
-
Cell line expressing c-Kit (e.g., GIST-T1 cells)
-
Cell culture medium and supplements
-
Test compounds
-
Stem cell factor (SCF), the ligand for c-Kit
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Kit (Tyr719) and anti-total-c-Kit
-
Western blotting reagents and equipment
2. Procedure:
-
Seed the c-Kit expressing cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with SCF for a short period (e.g., 10-15 minutes) to induce c-Kit autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-c-Kit and anti-total-c-Kit antibodies.
3. Data Analysis:
-
Quantify the band intensities for phospho-c-Kit and total c-Kit.
-
Normalize the phospho-c-Kit signal to the total c-Kit signal for each treatment condition.
-
Determine the concentration of the compound that inhibits SCF-induced c-Kit phosphorylation by 50%.
Visualizing Key Concepts
The following diagrams illustrate the c-Kit signaling pathway and a general workflow for evaluating tyrosine kinase inhibitors.
Caption: The c-Kit signaling cascade and the point of inhibition by TKIs.
Caption: A generalized workflow for the preclinical evaluation of TKIs.
Reproducibility of Tyrphostin AG 1288 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tyrphostin AG 1288 belongs to the tyrphostin family of compounds, which are synthetic inhibitors of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] this compound has been specifically shown to inhibit ICAM-1 expression and TNF-α-mediated cytotoxicity in vitro.[3] This guide aims to provide a resource for researchers seeking to understand and potentially replicate the experimental findings associated with this compound.
Comparative Analysis of this compound and Alternatives
The selection of a tyrosine kinase inhibitor for experimental studies depends on its specificity, potency, and the cellular context being investigated. While this compound is a potent inhibitor, a variety of other compounds with overlapping or distinct target profiles are available.
Table 1: Comparison of this compound with Other c-Kit Inhibitors
| Compound | Primary Target(s) | Reported IC50 for c-Kit | Additional Notes |
| This compound | c-Kit | 1.8 µM (in Swiss 3T3 cells)[4] | Also inhibits PDGFR.[4] |
| Imatinib (Gleevec) | c-Kit, BCR-Abl, PDGFR | ~100 nM | FDA-approved for chronic myeloid leukemia and gastrointestinal stromal tumors.[5] |
| Sunitinib (Sutent) | c-Kit, VEGFRs, PDGFRs, FLT3 | ~2 nM | Multi-targeted inhibitor used in the treatment of renal cell carcinoma and GIST. |
| Dasatinib (Sprycel) | c-Kit, BCR-Abl, Src family kinases | 79 nM[5] | Potent inhibitor with broad-spectrum activity.[5] |
| Amuvatinib (MP-470) | c-Kit, PDGFRα, Flt3 | 10 nM[4] | Multi-targeted inhibitor with activity against DNA repair protein Rad51.[4] |
| Dovitinib (TKI258) | c-Kit, FLT3, FGFR1/3, VEGFR1-4 | 2 nM[4] | Multi-targeted receptor tyrosine kinase inhibitor.[4] |
| Telatinib (BAY 57-9352) | c-Kit, VEGFR2/3, PDGFRα | 1 nM[4] | Potent inhibitor of multiple receptor tyrosine kinases.[4] |
Table 2: Comparison of this compound with Other General Tyrosine Kinase Inhibitors
| Compound | Primary Target(s) | Common Applications |
| This compound | c-Kit, PDGFR | Research in inflammation and cancer |
| Genistein | EGFR, other PTKs | Broad-spectrum tyrosine kinase inhibitor, often used as a research tool. |
| Erbstatin | EGFR | Early generation tyrosine kinase inhibitor.[1] |
| Tyrphostin AG 1296 | PDGFR | Potent PDGFR inhibitor with no activity against EGFR.[4] |
Experimental Protocols
To facilitate the reproducibility of key findings, this section provides detailed methodologies for assessing the effects of this compound on ICAM-1 expression and TNF-α-mediated cytotoxicity.
Inhibition of ICAM-1 Expression by Western Blot
Objective: To determine the effect of this compound on the protein expression of ICAM-1 in a relevant cell line (e.g., endothelial cells or epithelial cells) stimulated with an inflammatory cytokine like TNF-α.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable cell line in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 6-24 hours) to induce ICAM-1 expression.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ICAM-1 overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ICAM-1 band intensity to a loading control (e.g., β-actin or GAPDH).
TNF-α-Mediated Cytotoxicity Assay (MTT Assay)
Objective: To assess the ability of this compound to protect cells from the cytotoxic effects of TNF-α.
Methodology:
-
Cell Seeding: Seed a sensitive cell line (e.g., L929 mouse fibrosarcoma cells) into a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1-2 hours.
-
Induction of Cytotoxicity: Add TNF-α (e.g., 1-10 ng/mL) in the presence of a sensitizing agent like Actinomycin D (e.g., 1 µg/mL) to the wells.[7] Include control wells with cells only, cells with TNF-α/Actinomycin D only, and cells with AG 1288 only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8] Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of this compound to determine its protective effect.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the context of this compound's activity.
Caption: TNF-α signaling pathway leading to ICAM-1 expression and its inhibition by this compound.
Caption: Experimental workflow for assessing ICAM-1 protein expression via Western blot.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Tyrphostin AG 1288 in Combination Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the synergistic, additive, or antagonistic effects of combining therapeutic agents is paramount. This guide provides a comparative analysis of Tyrphostin AG 1288 in combination with other inhibitors, supported by available experimental data. This compound is a potent tyrosine kinase inhibitor that has been investigated for its potential in cancer therapy, particularly in modulating signal transduction pathways.
This guide focuses on a key study demonstrating the efficacy of a tyrphostin in combination with a substance P (SP) antagonist in small cell lung cancer (SCLC), providing a framework for evaluating similar combination strategies.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the combination of a tyrphostin with a substance P analogue in small cell lung cancer (SCLC) cell lines.
| Cell Line | Inhibitor(s) | Concentration / Effect | Outcome | Reference |
| H-345 | Tyrphostin | IC50 = 7 µM (in liquid culture) | Inhibition of cell growth | [1] |
| H-69 | Tyrphostin | IC50 = 7 µM (in liquid culture) | Inhibition of cell growth | [1] |
| H-345 | Tyrphostin + Substance P Analogue | Not specified | Additive inhibition of cell growth | [1] |
| H-69 | Tyrphostin + Substance P Analogue | Not specified | Additive inhibition of cell growth | [1] |
Signaling Pathways and Mechanism of Action
Tyrphostins, including AG 1288, are known to inhibit protein tyrosine kinases (PTKs), which are crucial components of signal transduction pathways that regulate cell growth, proliferation, and survival.[1] The aberrant activation of these pathways is a hallmark of many cancers.
Substance P is a neuropeptide that can act as a growth factor in certain cancers, such as SCLC, by binding to its receptor, the neurokinin-1 receptor (NK-1R). This binding activates downstream signaling pathways that promote tumor growth.[2]
The combination of a tyrphostin and a substance P antagonist represents a dual-pronged attack on cancer cell proliferation. The tyrphostin blocks growth factor signaling mediated by tyrosine kinases, while the substance P antagonist inhibits the pro-proliferative signals mediated by the SP/NK-1R system. This combined action leads to an additive inhibition of cancer cell growth.
Figure 1. Signaling pathway showing the dual inhibition of SCLC growth by this compound and a Substance P antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established laboratory techniques and the information available from the referenced study.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SCLC cell lines (e.g., H-345, H-69)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
This compound
-
Substance P antagonist
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the substance P antagonist, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Figure 2. Workflow for the MTT-based cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can quantify changes in protein expression or phosphorylation status, providing insights into the effects of inhibitors on signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of RTKs, downstream signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the levels of target proteins to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available evidence suggests that combining this compound with other targeted inhibitors, such as a substance P antagonist, can result in at least an additive anti-cancer effect. This approach of dual pathway inhibition holds promise for overcoming resistance and enhancing therapeutic efficacy. Further research is warranted to explore the synergistic potential of this compound with a broader range of inhibitors and to elucidate the precise molecular mechanisms underlying these combined effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing these investigations.
References
- 1. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P/neurokinin-1 receptor system in lung cancer: focus on the antitumor action of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyrphostin AG 1288: A Guide for Laboratory Professionals
For immediate use, this document provides essential safety and logistical information for the proper disposal of Tyrphostin AG 1288, a potent tyrosine kinase inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle and dispose of this compound with the utmost care due to its potent biological activity. This guide outlines the necessary steps for the safe management of waste containing this compound.
Waste Management and Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, solutions, and contaminated laboratory consumables.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste streams containing this compound from other laboratory waste. Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Solid Waste:
-
Place unused or expired this compound, along with contaminated items such as gloves, pipette tips, and weighing paper, into a designated, robust, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept tightly closed when not in use and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with any other constituents in the solution.
-
Do not dispose of liquid waste containing this compound down the drain.[1]
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
A recommended procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.
-
All cleaning materials used in this process must be disposed of as hazardous waste.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed and qualified professional waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data for Disposal
| Waste Stream | Recommended Disposal Method | Key Precautions |
| Unused/Expired this compound | Dispose of as hazardous chemical waste via a licensed vendor. | Do not discard in regular trash. |
| Contaminated Labware | Place in a designated, sealed, and labeled hazardous waste container. | Ensure container is robust and leak-proof. |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. | Never pour down the drain. Keep container closed when not in use.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Considerations
While not directly related to disposal, it is crucial to remember that this compound is a potent inhibitor of tyrosine kinases. Its mechanism of action involves blocking signal transduction pathways that are critical for cell proliferation and survival. Accidental exposure could have significant biological effects. Therefore, strict adherence to safety protocols during handling and disposal is paramount to minimize risk to personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG 1288
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tyrphostin AG 1288. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent tyrosine kinase inhibitor used in cancer research to inhibit ICAM1 expression and TNFα-mediated cytotoxicity in vitro.[1] Due to its potency, it is crucial to handle this compound with the utmost care, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets for similar compounds and general laboratory safety guidelines.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI-approved. Goggles should be worn when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Cuffs of a sleeved apron should be tucked into the outer gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Polyethylene-Coated Tyvek-Sleeved Apron | Recommended for added protection, especially when handling larger quantities or during potential splash situations. | |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure risks. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Caption: Operational Workflow for this compound.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area. For powdered this compound, storage at -20°C is recommended. Solutions in solvent should be stored at -80°C.[1]
-
Preparation of Stock Solutions: All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to avoid inhalation of dust.[2] A plastic-backed absorbent pad should be placed on the work surface.
-
Experimental Use: When treating cell cultures or performing other experiments, use the appropriate dilutions of the stock solution. Always wear PPE to prevent skin contact.
-
Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3] Dispose of all cleaning materials as hazardous waste.[3]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[3]
Caption: Disposal Workflow for this compound Waste.
Detailed Disposal Methodologies:
-
Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[4]
-
Solid Waste: Place unused or expired solid compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[3] The container must be clearly labeled "Hazardous Waste" and list "this compound" as a component.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.
-
Sharps Waste: Place needles, syringes with needles attached, and other breakable items that are contaminated with this compound into a red, rigid plastic sharps container labeled "Hazardous Drug Waste".[5]
-
Final Disposal: Store all hazardous waste containers in a designated and secure satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[4] Never discharge chemical waste down the drain or dispose of it with regular trash.[4]
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Spill Management:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Wear Protective Equipment: Before cleaning the spill, don the appropriate PPE, including respiratory protection if necessary.[2]
-
Contain and Absorb: For liquid spills, absorb the solution with an inert, non-combustible material like vermiculite (B1170534) or sand.[4] For solid spills, carefully sweep the material to avoid dust formation.[4]
-
Collect and Dispose: Place the absorbed material or swept powder into a sealed container for disposal as hazardous waste.[4]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[3]
Personal Exposure:
-
Eye Contact: Immediately flush the affected eye with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek prompt medical attention.[2]
-
Skin Contact: Immediately wash the affected skin area thoroughly with soap and water.[2] Remove contaminated clothing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[2]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
